molecular formula C8H11NO B3136675 2-(2-Oxocyclohexyl)acetonitrile CAS No. 42185-27-3

2-(2-Oxocyclohexyl)acetonitrile

Cat. No.: B3136675
CAS No.: 42185-27-3
M. Wt: 137.18 g/mol
InChI Key: NDKUZEVDMZDUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Oxocyclohexyl)acetonitrile is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Oxocyclohexyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Oxocyclohexyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxocyclohexyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKUZEVDMZDUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308897
Record name 2-Oxocyclohexaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42185-27-3
Record name 2-Oxocyclohexaneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42185-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxocyclohexaneacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(2-Oxocyclohexyl)acetonitrile: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-(2-Oxocyclohexyl)acetonitrile, a versatile bifunctional molecule increasingly recognized for its utility as a synthetic intermediate in organic chemistry and drug discovery. With full editorial control, this document is structured to offer a comprehensive understanding of its core attributes, from fundamental physicochemical properties to its application in the synthesis of complex molecular architectures.

Core Compound Identification and Physicochemical Properties

2-(2-Oxocyclohexyl)acetonitrile is a valuable building block in organic synthesis due to the presence of two reactive centers: a ketone and a nitrile group.[1] This dual functionality allows for a wide array of chemical transformations, making it a precursor for various complex molecules.

PropertyValueSource
CAS Number 42185-27-3[1]
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol [1]
IUPAC Name 2-(2-Oxocyclohexyl)acetonitrile
Synonyms (2-Oxocyclohexyl)acetonitrile
Appearance Colorless to Yellow Liquid or Semi-Solid
Purity Typically ≥95%[2]
Storage Sealed in a dry environment at 2-8°C

Synthesis and Mechanistic Insights

The primary synthetic route to 2-(2-Oxocyclohexyl)acetonitrile involves the alkylation of cyclohexanone. A common and effective method is the reaction of cyclohexanone with chloroacetonitrile in the presence of a base.[1] An alternative approach involves the formation of an enamine from cyclohexanone and a secondary amine, such as pyrrolidine, which then reacts with chloroacetonitrile.[1][3]

G cluster_0 Synthesis of 2-(2-Oxocyclohexyl)acetonitrile Cyclohexanone Cyclohexanone reaction + Cyclohexanone->reaction Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->reaction Base Base (e.g., K2CO3) Base->reaction Catalyst Product 2-(2-Oxocyclohexyl)acetonitrile reaction->Product

Caption: General synthetic scheme for 2-(2-Oxocyclohexyl)acetonitrile.

Experimental Protocol: Synthesis via Direct Alkylation

This protocol is a representative procedure based on established alkylation methodologies.

  • Reaction Setup: To a solution of cyclohexanone (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).[4]

  • Reagent Addition: Add chloroacetonitrile (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the mixture to 50-60°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic potential of 2-(2-Oxocyclohexyl)acetonitrile stems from the orthogonal reactivity of its ketone and nitrile functionalities.

Reactions at the Ketone Group

The cyclohexanone ring offers a site for various nucleophilic additions and reductions.

  • Reduction to Alcohol: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.[5][6] This transformation is generally efficient and does not affect the nitrile group.

  • Grignard and Organolithium Reactions: Addition of Grignard reagents (RMgX) or organolithium compounds (RLi) to the carbonyl group yields tertiary alcohols after aqueous workup.[7]

Reactions at the Nitrile Group

The nitrile group is a versatile functional handle that can be transformed into other important functionalities.

  • Reduction to Primary Amine: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup.[8][9][10]

  • Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions by heating under reflux.[11][12][13]

  • Addition of Organometallic Reagents: Grignard reagents can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.[14][15][16]

G cluster_1 Reactivity of 2-(2-Oxocyclohexyl)acetonitrile cluster_ketone Ketone Reactions cluster_nitrile Nitrile Reactions Start 2-(2-Oxocyclohexyl)acetonitrile Alcohol Secondary Alcohol Start->Alcohol NaBH4 Tertiary_Alcohol Tertiary Alcohol Start->Tertiary_Alcohol 1. RMgX 2. H3O+ Amine Primary Amine Start->Amine 1. LiAlH4 2. H2O Carboxylic_Acid Carboxylic Acid Start->Carboxylic_Acid H3O+ or OH-, Δ Ketone_from_Nitrile Ketone Start->Ketone_from_Nitrile 1. R'MgX 2. H3O+

Caption: Key transformations of 2-(2-Oxocyclohexyl)acetonitrile.

Applications in Drug Discovery and Development

The structural motif of 2-(2-Oxocyclohexyl)acetonitrile is a valuable scaffold in medicinal chemistry. The ability to selectively modify either the ketone or the nitrile group allows for the generation of diverse compound libraries for biological screening.

  • Precursor for Heterocyclic Systems: The bifunctional nature of this molecule makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals.[1]

  • Spirocyclic Compounds: The cyclohexanone moiety can be used as an anchor point for the construction of spirocyclic systems, which are of great interest in drug design due to their rigid, three-dimensional structures.[17][18][19][20]

Analytical Characterization

Ensuring the purity and structural integrity of 2-(2-Oxocyclohexyl)acetonitrile is crucial for its use in synthesis.

  • Spectroscopic Analysis:

    • NMR Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. Predicted ¹H NMR would show characteristic signals for the cyclohexyl ring protons and the methylene protons adjacent to the nitrile. ¹³C NMR would display a signal for the carbonyl carbon around 209 ppm and the nitrile carbon around 118 ppm.[1]

    • Infrared (IR) Spectroscopy: The IR spectrum would exhibit strong absorption bands for the C=O stretch of the ketone (around 1715 cm⁻¹) and the C≡N stretch of the nitrile (around 2250 cm⁻¹).

    • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The expected molecular ion peak [M]⁺ would be at m/z = 137.[1]

  • Chromatographic Methods:

    • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for assessing purity and identifying volatile impurities.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector can be employed for purity determination. A common mobile phase would be a gradient of acetonitrile and water.[24]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 2-(2-Oxocyclohexyl)acetonitrile.

  • Hazard Identification: This compound is classified as a toxic liquid.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[25]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing vapors or mist. Take precautionary measures against static discharge.[26]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.[27]

    • In case of eye contact: Rinse cautiously with water for several minutes.[12]

    • If inhaled: Move the person into fresh air.[27]

    • If swallowed: Rinse mouth and seek immediate medical attention.[25]

  • Toxicological Information: The toxicity of nitriles can be associated with the in vivo metabolism to cyanide, although this process is generally slow for acetonitrile and its derivatives.[28] Long-term exposure may have effects on the liver, blood, and central nervous system.[25]

Conclusion

2-(2-Oxocyclohexyl)acetonitrile is a highly versatile and valuable intermediate in organic synthesis. Its dual functionality provides a platform for a wide range of chemical transformations, enabling the construction of complex and biologically relevant molecules. For researchers and professionals in drug development, a thorough understanding of its synthesis, reactivity, and handling is paramount to leveraging its full synthetic potential.

References

  • Amide Reactions: Reduction of Amides to Amines using LiAlH4 - OrgoSolver. (n.d.). Retrieved from [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (2025, November 23). Retrieved from [Link]

  • in situ acetonitrile/water mixed solvents: an ecofriendly synthesis and structure explanations. (n.d.). Retrieved from [Link]

  • What will methyl (2-oxocyclohexyl)acetate produce when reacted with sodium borohydride? (2018, March 9). Retrieved from [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis. (n.d.). Retrieved from [Link]

  • Aqueous dispersions of controlled release polymers and shells and capsules thereof - Patent US-10525010-B2 - PubChem. (n.d.). Retrieved from [Link]

  • Patents & Products - Garg Lab - UCLA. (n.d.). Retrieved from [Link]

  • Patents Assigned to Estron Chemical, Inc. - Justia Patents Search. (n.d.). Retrieved from [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Retrieved from [Link]

  • One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. (n.d.). Retrieved from [Link]

  • US9487525B2 - Crystalline forms of (s)-4-amino-n-(1-(4-chlorophenyl)-3-hydroxypropyl) - Google Patents. (n.d.).
  • Grignard Reaction - Common Conditions. (n.d.). Retrieved from [Link]

  • Reduction of nitriles to amines using LiAlH4. (2025, May 1). Retrieved from [Link]

  • Improvement of a stereoselective biocatalytic synthesis by substrate and enzyme engineering: 2-hydroxy-(4'-oxocyclohexyl)acetonitrile as the model - PubMed. (n.d.). Retrieved from [Link]

  • Only one nitrile reduced to amine with LiAlH4 : r/Chempros - Reddit. (2022, August 30). Retrieved from [Link]

  • US7695557B2 - Efficient coalescing agents - Google Patents. (n.d.).
  • Acetonitrile, cyclohexylidene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Retrieved from [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

  • Acetonitrile - Hazardous Substance Fact Sheet. (n.d.). Retrieved from [Link]

  • Spectral change for the self-decomposition of 2a in acetonitrile (1.0... - ResearchGate. (n.d.). Retrieved from [Link]

  • hydrolysis of nitriles - Chemguide. (n.d.). Retrieved from [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps. (n.d.). Retrieved from [Link]

  • Synthetic route to a spirocyclic amide - Chemistry Stack Exchange. (2020, April 26). Retrieved from [Link]

  • Reaction of nitriles with Grignard reagents. (2018, April 24). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Recent update on synthesis of spiro-heterocycles in alcohol using malononitrile as a building block - ResearchGate. (n.d.). Retrieved from [Link]

  • Oxa-spirocycles: synthesis, properties and applications - PMC. (n.d.). Retrieved from [Link]

  • CN103342662B - Method for synthesizing 2-alkylphenylacetonitrile - Google Patents. (n.d.).
  • One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition - Indian Academy of Sciences. (n.d.). Retrieved from [Link]

  • Toxicological Review of Acetonitrile (CAS No. 75-05-8) (PDF). (n.d.). Retrieved from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024, July 24). Retrieved from [Link]

  • US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents. (n.d.).
  • ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... - ResearchGate. (n.d.). Retrieved from [Link]

  • Acetonitrile – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 2-(2-Oxocyclohexyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the thermodynamic stability of 2-(2-Oxocyclohexyl)acetonitrile, a versatile synthetic intermediate.[1] For researchers, scientists, and drug development professionals, a deep understanding of this molecule's stability is paramount for optimizing reaction conditions, predicting product distributions, and ensuring the robustness of synthetic pathways. This document delves into the core principles governing its stability, focusing on the intricate interplay of keto-enol tautomerism and conformational isomerism. We will explore both experimental and computational methodologies for quantifying these equilibria, providing a robust framework for its characterization.

Foundational Principles of Stability in 2-(2-Oxocyclohexyl)acetonitrile

The thermodynamic stability of 2-(2-Oxocyclohexyl)acetonitrile is not defined by a single static structure, but rather by a dynamic equilibrium between several isomeric forms. The two primary phenomena governing this equilibrium are keto-enol tautomerism and the axial-equatorial conformational isomerism of the cyanomethyl group on the cyclohexanone ring.

Keto-Enol Tautomerism: A Tale of Two Forms

Like other β-ketonitriles, 2-(2-Oxocyclohexyl)acetonitrile exists in a state of equilibrium between its keto and enol forms.[1][2][3][4] This process involves the migration of a proton and a shift in the position of a double bond.[5][6][7] For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond.[5][8]

The equilibrium can be influenced by several factors:

  • Solvent Polarity: An increase in solvent polarity tends to favor the more polar enol form.[1][2]

  • Intramolecular Hydrogen Bonding: The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrile nitrogen.

  • Conjugation: The enol form introduces a C=C double bond, which can enter into conjugation with the nitrile group, providing additional stabilization.

The general equilibrium between the keto and enol tautomers is depicted below.

G Keto Keto Form Enol Enol Form Keto->Enol Keq

Caption: Keto-enol tautomeric equilibrium of 2-(2-Oxocyclohexyl)acetonitrile.

Conformational Isomerism: The Axial-Equatorial Dance

The cyanomethyl substituent at the C2 position of the cyclohexanone ring can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by a balance of steric and electronic effects.

  • Steric Hindrance: In the axial position, the cyanomethyl group can experience 1,3-diaxial interactions with the axial hydrogens on C4 and C6, leading to steric strain.[9]

  • Electronic Effects: Dipole-dipole interactions between the C=O and C≡N bonds, as well as hyperconjugation effects, can influence the conformational preference.

For cyanocyclohexane, a close analog, the equatorial conformer is slightly favored, with a Gibbs free energy difference (ΔG) of approximately 0.11 to 0.28 kcal/mol depending on the solvent and temperature.[10] The presence of the carbonyl group in 2-(2-Oxocyclohexyl)acetonitrile can modulate this preference.

The conformational equilibrium is illustrated in the following diagram.

G Axial Axial Conformer Equatorial Equatorial Conformer Axial->Equatorial Keq

Caption: Axial-equatorial conformational equilibrium of 2-(2-Oxocyclohexyl)acetonitrile.

Experimental Determination of Thermodynamic Stability

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for quantifying the populations of different isomers at equilibrium.[2][11]

Protocol for ¹H NMR-Based Quantification of Tautomeric and Conformational Equilibria

This protocol outlines the steps to determine the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG) for both the keto-enol and axial-equatorial equilibria.

Materials:

  • 2-(2-Oxocyclohexyl)acetonitrile

  • Deuterated solvents of varying polarity (e.g., CDCl₃, acetone-d₆, DMSO-d₆)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a 0.05 M solution of 2-(2-Oxocyclohexyl)acetonitrile in the chosen deuterated solvent.[1]

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature (e.g., 25 °C).

  • Spectral Analysis:

    • Identify distinct and non-overlapping signals corresponding to each tautomer and conformer. For the keto-enol equilibrium, the methine proton (-CH(CN)-) in the keto form and the vinylic proton in the enol form are typically well-resolved. For the conformational equilibrium, the methine proton will exhibit different chemical shifts and coupling constants in the axial and equatorial positions.

    • Integrate the identified signals. The ratio of the integrals is directly proportional to the molar ratio of the isomers at equilibrium.

  • Calculation of Keq and ΔG:

    • The equilibrium constant (Keq) is calculated as the ratio of the product concentration to the reactant concentration. For example, for the keto-enol equilibrium, Keq = [Enol]/[Keto].[1]

    • The Gibbs free energy difference (ΔG) is then calculated using the following equation: ΔG = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.[1][12]

Data Presentation:

The results of the NMR analysis can be summarized in a table as follows:

SolventTautomer/Conformer Ratio (Keto:Enol or Axial:Equatorial)KeqΔG (kcal/mol) at 298 K
CDCl₃Data to be filledData to be filledData to be filled
Acetone-d₆Data to be filledData to be filledData to be filled
DMSO-d₆Data to be filledData to be filledData to be filled

Note: The table is a template. Actual data would be obtained from experimental measurements.

Computational Approaches to Stability Analysis

Computational chemistry provides a powerful tool to complement experimental findings and to gain deeper insights into the factors governing stability. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed methods for this purpose.[3][4]

Workflow for Computational Stability Analysis

This workflow details the computational steps to determine the relative energies of the tautomers and conformers of 2-(2-Oxocyclohexyl)acetonitrile.

G cluster_0 Computational Workflow A Structure Generation (Keto-Axial, Keto-Equatorial, Enol) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B C Frequency Calculation (Confirm minima, obtain ZPE) B->C D Single-Point Energy Calculation (Higher level of theory, e.g., MP2/6-311+G(d,p)) C->D E Solvation Modeling (e.g., PCM) D->E F Thermodynamic Analysis (Calculate ΔG) E->F

Caption: A typical computational workflow for determining the relative stability of isomers.

Methodology Details:

  • Structure Generation: Generate the 3D structures of all relevant isomers: keto-axial, keto-equatorial, and the most stable enol form.

  • Geometry Optimization: Perform a full geometry optimization for each structure using a suitable level of theory, such as B3LYP with a 6-31G(d,p) basis set.[2]

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPE) and thermal corrections.

  • Single-Point Energy Calculation: To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set.

  • Solvation Modeling: To account for solvent effects, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[1][2]

  • Thermodynamic Analysis: Calculate the Gibbs free energy (G) for each isomer by combining the electronic energy, ZPE, and thermal corrections. The relative stability is then determined by the difference in their Gibbs free energies (ΔG).

Data Presentation:

The computed relative energies can be presented in a clear, tabular format:

IsomerRelative Electronic Energy (kcal/mol)Relative ZPE-Corrected Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Keto-Equatorial0.00 (Reference)0.00 (Reference)0.00 (Reference)
Keto-AxialComputed ValueComputed ValueComputed Value
EnolComputed ValueComputed ValueComputed Value

Note: The table is a template. Actual data would be obtained from computational calculations.

Conclusion

The thermodynamic stability of 2-(2-Oxocyclohexyl)acetonitrile is a multifaceted property governed by the delicate balance of keto-enol tautomerism and conformational isomerism. A thorough understanding and quantification of these equilibria are essential for its effective use in research and development. The methodologies outlined in this guide, combining high-resolution NMR spectroscopy and robust computational chemistry techniques, provide a comprehensive framework for the detailed characterization of this important synthetic intermediate. By applying these approaches, researchers can gain predictive control over its behavior, leading to more efficient and reliable synthetic outcomes.

References

  • Ruiz, D. L., Albesa, A. G., Ponzinibbio, A., Allegretti, P. E., & Schiavoni, M. M. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. Magnetic Resonance in Chemistry, 48(8), 628-634. [Link]

  • Ruiz, D. L., Albesa, A. G., Ponzinibbio, A., Allegretti, P. E., & Schiavoni, M. M. (2010). Solvent effects on tautomerics equilibria in b-ketonitriles: NMR and theoretical studies. SEDICI. [Link]

  • Phien, T. D., Kuzmina, L. E., Kvaran, Á., Shlykov, S. A., & Girichev, G. V. (2018). Cyanocyclohexane: Axial-to-equatorial “seesaw” parity in gas and condensed phases. Journal of Molecular Structure, 1168, 127-134. [Link]

  • Phien, T. D., Kuzmina, L. E., Kvaran, Á., et al. (2018). Cyanocyclohexane: Axial-to-equatorial “seesaw” parity in gas and condensed phases. IRIS. [Link]

  • Taylor & Francis. (n.d.). Keto enol tautomerism – Knowledge and References. Taylor & Francis Online. [Link]

  • Domínguez, R. M., Notario, R., & Allegretti, P. E. (2010). Spectrometric studies and theoretical calculations of some β-ketonitriles. ResearchGate. [Link]

  • Domínguez, R. M., Notario, R., & Allegretti, P. E. (2010). Spectrometric studies and theoretical calculations of some b-ketonitriles. SEDICI. [Link]

  • Ruiz, D. L., & Allegretti, P. E. (2012). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science Publisher. [Link]

  • Fiveable. (2025, August 15). Keto-enol tautomerism. Organic Chemistry II Class Notes. [Link]

  • McCormick, J. M. (2015, January 8). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Chem Lab. [Link]

  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-587. [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. [Link]

  • Goalby, N. (n.d.). Free-energy change ( G) and entropy change ( S). chemrevise.org. [Link]

  • Fürst, M. J. L. J., Boonstra, M., Bandstra, S., & Fraaije, M. W. (2019). Stabilization of cyclohexanone monooxygenase by computational and experimental library design. Biotechnology and bioengineering, 116(9), 2167–2177. [Link]

  • Fürst, M. J. L. J., Boonstra, M., Bandstra, S., & Fraaije, M. W. (2019). Stabilization of cyclohexanone monooxygenase by computational and experimental library design. PubMed. [Link]

  • Abraham, R. J., & Rossetti, Z. L. (1973). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Pearson+. (2024, July 6). The ∆G° for conversion of “axial” fluorocyclohexane to “equatoria”... Study Prep. [Link]

  • ChemRxiv. (n.d.). Emerging conformational analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. [Link]

  • LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

Sources

Tautomeric equilibrium of 2-(2-Oxocyclohexyl)acetonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomeric Equilibrium of 2-(2-Oxocyclohexyl)acetonitrile Derivatives

Abstract

Tautomerism, the interconversion of structural isomers, is a fundamental phenomenon in chemistry with profound implications for the pharmaceutical industry.[1][2] The physicochemical properties, and consequently the pharmacokinetic and pharmacodynamic profiles of a drug, can be significantly altered by a shift in its tautomeric equilibrium.[1][3] This guide provides a comprehensive examination of the tautomeric equilibria present in 2-(2-oxocyclohexyl)acetonitrile and its derivatives. As a versatile synthetic intermediate, this scaffold is pivotal in the construction of complex molecular architectures.[4] We will delve into the principles of keto-enol and imine-enamine tautomerism, explore the factors that govern these equilibria, and detail the analytical methodologies essential for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical aspect of medicinal chemistry.

The Central Role of Tautomerism in Medicinal Chemistry

Tautomers are structural isomers in dynamic equilibrium, most commonly involving the migration of a proton.[1] This seemingly subtle structural change can dramatically impact a molecule's properties, including its solubility, lipophilicity, and ability to interact with biological targets.[3][5] In drug discovery, a comprehensive understanding of a candidate's tautomeric behavior is not merely academic; it is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][3] An estimated 70% of drug-like molecules are capable of tautomerization, yet the specific tautomer present in a solid form, such as a pill, may differ from the one that predominates in the aqueous environment of the body.[1][2] This underscores the necessity of characterizing tautomeric equilibria under physiologically relevant conditions to ensure the development of safe and efficacious therapeutics.

2-(2-Oxocyclohexyl)acetonitrile: A Scaffold of Interest

2-(2-Oxocyclohexyl)acetonitrile is a bifunctional molecule featuring a reactive ketone group on a cyclohexyl ring and an electron-withdrawing nitrile group.[4] This dual functionality makes it a valuable precursor for a wide range of more complex organic molecules and heterocyclic systems.[4] Its synthesis is typically achieved through the alkylation of cyclohexanone, for instance, by reacting a cyclohexanone-pyrrolidine enamine with chloroacetonitrile.[4] The presence of an α-hydrogen adjacent to both the ketone and the nitrile group makes this scaffold particularly susceptible to tautomerization.

Keto-Enol Tautomerism

The most prominent equilibrium in 2-(2-oxocyclohexyl)acetonitrile itself is the keto-enol tautomerism. The "keto" form, containing the C=O double bond, coexists with its "enol" tautomer, which features a C=C double bond and a hydroxyl group.[6][7] This interconversion can be catalyzed by either acid or base.[8]

  • Base-Catalyzed Mechanism: A base abstracts an α-hydrogen, forming a resonance-stabilized enolate ion. Subsequent protonation of the oxygen atom yields the enol.[7][8]

  • Acid-Catalyzed Mechanism: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base (like water) can then remove the α-hydrogen to form the enol.[8]

Generally, the keto form is thermodynamically more stable due to the greater strength of the C=O double bond compared to the C=C double bond.[7] However, several factors can shift the equilibrium.

Keto-Enol Tautomeric Equilibrium of 2-(2-Oxocyclohexyl)acetonitrile.
Imine-Enamine Tautomerism in Derivatives

When 2-(2-oxocyclohexyl)acetonitrile reacts with a primary amine (R-NH₂), it forms an imine. If it reacts with a secondary amine (R₂NH), an enamine is formed.[9][10] Imines that possess an α-hydrogen can undergo a tautomeric shift to the corresponding enamine form.[11][12] This imine-enamine equilibrium is analogous to keto-enol tautomerism and is crucial as imines and enamines exhibit distinct reactivities.[10][11][13]

Imine-Enamine Tautomeric Equilibrium in Derivatives.

Factors Governing Tautomeric Equilibrium

The precise ratio of tautomers at equilibrium is not fixed; it is a delicate balance influenced by molecular structure and the surrounding environment.

  • Solvent Polarity: This is one of the most significant factors. Polar solvents can form hydrogen bonds and stabilize the more polar tautomer. Often, the keto form is more polar than the enol form, leading to a higher keto percentage in polar solvents like water or DMSO.[14][15][16]

  • Temperature: Changes in temperature can alter the equilibrium constant (K_T) of the tautomerization, allowing for the determination of thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of the reaction.[16]

  • Intramolecular Hydrogen Bonding: In β-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring.[6][17] This can dramatically increase the population of the enol tautomer.

  • Conjugation and Substituent Effects: Aromatic substituents or other groups that extend the conjugated π-system can stabilize the enol form.[6] Electron-withdrawing groups near the α-carbon can increase its acidity, facilitating enolization.[17]

Analytical and Computational Characterization

A multi-faceted approach combining spectroscopic and computational methods is required for the robust characterization of tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for studying tautomeric equilibria in solution.[5][18] Because the keto and enol forms have different chemical structures, their respective nuclei (especially ¹H and ¹³C) will resonate at distinct chemical shifts.[19][20][21]

  • Quantitative Analysis: If the interconversion between tautomers is slow on the NMR timescale, separate signals for each form will be observed. The ratio of the tautomers can be determined directly by integrating the signals corresponding to protons unique to each form (e.g., the vinylic proton of the enol vs. the α-protons of the keto form).[16][19][22]

  • Dynamic Effects: If the interconversion is fast, an averaged spectrum is observed. Variable temperature (VT) NMR studies can be employed to slow the exchange rate, potentially resolving individual signals at lower temperatures.[16]

UV-Vis Spectroscopy

This technique is effective when the tautomers possess different chromophores that absorb light at distinct wavelengths.[23][24] The conjugated π-system in the enol form often leads to a λ_max at a longer wavelength compared to the keto form.[24][25] By measuring the absorbance at wavelengths characteristic of each tautomer, and applying the Beer-Lambert law, their relative concentrations can be determined.[20] The presence of an isosbestic point—a wavelength where the molar absorptivities of the two tautomers are equal—is a strong indicator of a two-component equilibrium.[20]

Computational Modeling

Quantum chemistry calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental data.[5][26] These methods can:

  • Predict the optimized geometries of each tautomer.

  • Calculate their relative electronic energies and, more importantly, Gibbs free energies (ΔG) to predict the position of the equilibrium.[20]

  • Corroborate spectroscopic findings by simulating NMR chemical shifts and UV-Vis absorption spectra.[14][20]

Data Summary and Experimental Workflow

The following table presents illustrative data on how the tautomeric equilibrium of a hypothetical 2-(2-oxocyclohexyl)acetonitrile derivative might shift with solvent polarity.

Table 1: Solvent Effect on the Keto-Enol Equilibrium Constant (K_T)

Solvent Dielectric Constant (ε) % Keto Form (Illustrative) % Enol Form (Illustrative) K_T ([Enol]/[Keto])
n-Hexane 1.88 30% 70% 2.33
Chloroform 4.81 55% 45% 0.82
Acetone 20.7 75% 25% 0.33
Acetonitrile 37.5 88% 12% 0.14
DMSO 46.7 93% 7% 0.08

| Water | 80.1 | >98% | <2% | <0.02 |

Note: Data are illustrative to demonstrate the trend. Actual values must be determined experimentally.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Computational Analysis cluster_data Data Interpretation & Conclusion Prep Synthesize & Purify Derivative Sol_Prep Prepare Solutions in Various Deuterated & UV-Grade Solvents Prep->Sol_Prep DFT Computational Modeling (DFT Energy Calculations) Prep->DFT NMR ¹H NMR Spectroscopy (Quantitative Integration) Sol_Prep->NMR UV_Vis UV-Vis Spectroscopy (Absorbance Measurement) Sol_Prep->UV_Vis Ratio Determine Tautomeric Ratio (% Keto vs. % Enol) NMR->Ratio UV_Vis->Ratio DFT->Ratio Corroboration KT Calculate Equilibrium Constant (K_T) for each condition Ratio->KT Thermo Calculate Thermodynamic Parameters (ΔG, ΔH, ΔS) KT->Thermo via Temp. Dependence Conclusion Correlate Structure & Environment with Equilibrium Position Thermo->Conclusion

Logical workflow for the experimental determination of tautomeric equilibrium.

Experimental Protocols

Protocol: Synthesis of 2-(2-Oxocyclohexyl)acetonitrile[4][27]

This protocol is a representative example of synthesis via alkylation.

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in toluene.

  • Reflux: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting ketone is consumed.

  • Solvent Removal: Cool the reaction mixture and remove the toluene under reduced pressure.

  • Alkylation: Dissolve the crude enamine residue in a suitable aprotic solvent like acetonitrile. Add chloroacetonitrile (1.1 eq).

  • Reaction & Workup: Stir the mixture at room temperature or with gentle heating. Monitor by TLC. Upon completion, add water to hydrolyze the resulting iminium salt.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: ¹H NMR Analysis of Tautomeric Equilibrium[16][19][20]
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers all expected signals. Use a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

  • Signal Identification: Identify characteristic peaks for each tautomer. For the keto-enol system, this may include:

    • Keto Form: α-protons adjacent to the carbonyl.

    • Enol Form: Vinylic proton (=C-H) and the enolic hydroxyl proton (-OH).

  • Integration: Carefully integrate the area of a well-resolved peak unique to the keto form (A_keto) and one unique to the enol form (A_enol). Ensure the integrated protons represent the same number of hydrogens (e.g., 1H each).

  • Calculation: Calculate the mole fraction and percentage of each tautomer:

    • % Enol = [A_enol / (A_enol + A_keto)] * 100

    • % Keto = [A_keto / (A_enol + A_keto)] * 100

    • K_T = (% Enol) / (% Keto)

Protocol: Computational Modeling via DFT[20]
  • Structure Building: Build the 3D structures of both the keto and enol tautomers using molecular modeling software (e.g., Avogadro, GaussView).

  • Software Selection: Use a standard quantum chemistry package like Gaussian or ORCA.

  • Methodology:

    • Perform a geometry optimization for each tautomer to find its lowest energy conformation. A common and reliable level of theory is B3LYP with a basis set like 6-311+G(d,p).[27]

    • Include a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the solvent environment being studied experimentally.

    • Perform a frequency calculation on the optimized structures to obtain thermodynamic data (enthalpy, Gibbs free energy) and to confirm that they are true energy minima (no imaginary frequencies).

  • Data Analysis:

    • Extract the Gibbs free energy (G) for each optimized tautomer (G_enol and G_keto).

    • Calculate the difference in Gibbs free energy: ΔG = G_enol - G_keto.

    • Calculate the theoretical equilibrium constant: K_T = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.

    • Compare the calculated K_T with the experimentally determined value.

Conclusion

The tautomeric equilibrium of 2-(2-oxocyclohexyl)acetonitrile derivatives is a dynamic process governed by a complex interplay of structural and environmental factors. For professionals in drug development and organic synthesis, mastering the principles that control this equilibrium is paramount. A judicious combination of high-resolution spectroscopy and theoretical computation provides the necessary toolkit to characterize, quantify, and ultimately manipulate the tautomeric state of these versatile molecules. This knowledge enables the rational design of compounds with optimized properties, paving the way for the development of more effective and reliable therapeutic agents.

References

  • Tua, D., et al. (2023). What impact does tautomerism have on drug discovery and development? Drug Discovery Today, 28(1), 103494.
  • Bharatam, P. V., et al. (2022). What impact does tautomerism have on drug discovery and development?
  • BenchChem (n.d.). 2-(2-Oxocyclohexyl)acetonitrile | 42185-27-3. BenchChem.
  • Aparicio-Soto, M., et al. (2024). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry.
  • Milman, V. (2023). Exploring Tautomers in Pharmaceutical Molecules. 3DS Blog.
  • Patsnap (n.d.). How Tautomerization Influences Drug Metabolite Formation?
  • Jacquemin, D., et al. (2018).
  • Patsnap (n.d.). Tautomerization Explained: Keto-Enol and Other Common Types.
  • Li, W., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO.
  • Gholipour, N., et al. (2018). Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones.
  • Slideshare (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
  • BenchChem (n.d.).
  • BenchChem (n.d.). An In-depth Technical Guide to the Keto-enol Tautomerism of 2-Hydroxyquinoline. BenchChem.
  • Fontana, A., et al. (2003). Solvent effects on the rate of the keto-enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry.
  • Li, W., et al. (2018). Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO.
  • Tayyari, S. F., et al. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
  • Chemistry Steps (n.d.).
  • BenchChem (n.d.). Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide. BenchChem.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.
  • Arizona State University (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.
  • LibreTexts (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
  • LibreTexts (n.d.). 19.
  • Wikipedia (n.d.). Enamine. Wikipedia.
  • Chemistry Steps (n.d.). Formation of Imines and Enamines. Chemistry Steps.
  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia MDPI.
  • DiBiase, S. A., et al. (1984). Synthesis of α,β-Unsaturated Nitriles from Acetonitrile: Cyclohexylideneacetonitrile and Cinnamonitrile. Organic Syntheses.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi.

Sources

Reactivity profile of keto-nitrile functional groups in 2-(2-Oxocyclohexyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile and synthetic utility of 2-(2-Oxocyclohexyl)acetonitrile.

A Technical Guide to Reactivity, Biocatalysis, and Heterocyclic Synthesis

Executive Summary: The Bifunctional Pivot

In the landscape of drug discovery, 2-(2-Oxocyclohexyl)acetonitrile (CAS 42185-27-3) serves as a critical "bifunctional pivot." Unlike simple cyclohexanones, this molecule possesses a tethered electrophile (the nitrile group) positioned


 to the ketone. This specific geometric relationship allows for 5-exo-dig  cyclization modes that are inaccessible to 

- or

-variants, making it a premier scaffold for synthesizing fused 5,6-bicyclic heterocycles such as 4,5,6,7-tetrahydroindazoles and tetrahydroindoles .

This guide dissects the molecule’s electronic anatomy, details its application in stereoselective biocatalysis, and provides validated protocols for its transformation into bioactive heterocyclic cores.

Molecular Anatomy & Electronic Distribution

To manipulate this scaffold effectively, one must understand the competition between its nucleophilic and electrophilic sites.

Structural Metrics
  • System:

    
    -Keto Nitrile.
    
  • Chirality: The C2 position is a stereogenic center. In solution, the molecule exists as a racemate unless kinetically resolved.

  • Tautomerism: The keto-form is thermodynamically dominant (

    
    99%). However, the enolizability at C2 is enhanced by the inductive effect of the cyanomethyl group, facilitating dynamic kinetic resolution (DKR) processes.
    
Reactivity Map

The molecule presents four distinct reactive vectors:

  • Hard Electrophile (C1): The ketone carbonyl, susceptible to hydride reduction and amine condensation.

  • Soft Electrophile (C1'): The nitrile carbon, reactive towards Pinner conditions or intramolecular nucleophilic attack.

  • 
    -Acidic Site (C2):  The tertiary proton is the most acidic (
    
    
    
    ), allowing for alkylation or racemization.
  • 
    -Acidic Site (C6):  The secondary protons are less sterically hindered but kinetically slower to deprotonate than C2 under thermodynamic control.
    

ReactivityMap Molecule 2-(2-Oxocyclohexyl) acetonitrile Ketone C1 Ketone (Hard Electrophile) Molecule->Ketone Reductive Amination KRED Reduction Nitrile CN Group (Soft Electrophile) Molecule->Nitrile Pinner Rxn Cyclization acceptor AlphaC2 C2 Position (Chiral/Acidic) Molecule->AlphaC2 Alkylation Racemization (DKR) Ketone->Nitrile 1,4-Distance Enables 5-exo-dig closure

Figure 1: Orthogonal reactivity vectors of the scaffold. The 1,4-distance between the ketone and nitrile is the structural driver for 5-membered ring fusion.

Core Transformation A: Stereoselective Biocatalysis

The reduction of the ketone moiety to a chiral alcohol is a high-value transformation, often serving as the first step in synthesizing enantiopure pharmaceutical intermediates.

Dynamic Kinetic Resolution (DKR)

Standard chemical reduction (e.g., NaBH4) yields a mixture of cis/trans diastereomers and enantiomers. Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers a superior route by exploiting the acidity of the C2 proton.

  • Mechanism: The enzyme selectively reduces one enantiomer of the ketone. Meanwhile, the unreacted enantiomer racemizes spontaneously (or via base catalysis) at the acidic C2 position, feeding back into the reaction.

  • Outcome: Theoretical 100% yield of a single stereoisomer (typically cis due to hydride delivery from the equatorial face).

Quantitative Data: Biocatalytic Efficiency

Table 1: Comparative Reduction Profiles

MethodReagentYielddr (cis:trans)ee (%)Notes
Chemical NaBH4 / MeOH92%60:400%Racemic mixture; difficult separation.
Biocatalytic KRED (e.g., L. kefir ADH)>95%>98:2>99%Requires NADPH recycling system.
Transfer Hydrog. Ru-TsDPEN85%90:1088%Lower selectivity than enzymes.

Core Transformation B: Heterocyclic Fusion

The most distinct application of 2-(2-oxocyclohexyl)acetonitrile is its conversion into fused pyrazoles (indazoles) and pyrroles (indoles).

Synthesis of 3-Amino-4,5,6,7-Tetrahydro-2H-Indazole

This reaction proceeds via a cascade mechanism involving condensation followed by intramolecular nucleophilic attack.

Mechanism:

  • Condensation: Hydrazine attacks the C1 ketone to form a hydrazone intermediate.

  • Cyclization: The distal nitrogen of the hydrazone attacks the electrophilic nitrile carbon (5-exo-dig).

  • Tautomerization: The resulting imine tautomerizes to the stable amino-indazole.

IndazoleSynthesis Start 2-(2-Oxocyclohexyl) acetonitrile Step1 Intermediate: Hydrazone Formation Start->Step1 Condensation (-H2O) Reagent + Hydrazine (N2H4) Reagent->Step1 Step2 Transition State: 5-exo-dig Cyclization Step1->Step2 Nucleophilic Attack on CN Product Product: 3-Amino-4,5,6,7- tetrahydroindazole Step2->Product Tautomerization

Figure 2: Cascade synthesis of the tetrahydroindazole core.

Experimental Protocol: Indazole Synthesis

Objective: Synthesis of 3-amino-4,5,6,7-tetrahydro-2H-indazole. Scale: 10 mmol.

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-(2-oxocyclohexyl)acetonitrile (1.37 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Hydrazine hydrate (80%, 0.75 mL, 12 mmol) dropwise over 5 minutes. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor consumption of starting material by TLC (Eluent: EtOAc/Hexane 1:1).
    
  • Workup: Cool to room temperature. The product often precipitates as a solid.

    • If solid: Filter and wash with cold ethanol.

    • If liquid: Concentrate in vacuo, redissolve in EtOAc, wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH 95:5).

  • Validation: Confirm structure via

    
     (Diagnostic signal: Disappearance of 
    
    
    
    singlet, appearance of
    
    
    broad singlet).

Safety & Handling

  • Toxicity: As an aliphatic nitrile, the compound should be treated as a potential cyanide source under metabolic or extreme chemical conditions.

  • PPE: Nitrile gloves, safety goggles, and fume hood operation are mandatory.

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen) to prevent oxidation at the 
    
    
    
    -positions.

References

  • BenchChem. (2025).[1] 2-(2-Oxocyclohexyl)acetonitrile: Significance as a Versatile Synthetic Intermediate.[2] Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 2-(2-Oxocyclohexyl)acetonitrile (CAS 42185-27-3).[3] Retrieved from

  • Hall, M., et al. (2008).
  • ResearchGate. (2021). Synthesis of 4,5,6,7-tetrahydroindoles from oxo-nitriles.[4] Retrieved from

  • National Institutes of Health (NIH). (2008). Improvement of a stereoselective biocatalytic synthesis by substrate engineering.Chemistry - A European Journal.[5] Retrieved from

Sources

Technical Guide: 2-(2-Oxocyclohexyl)acetonitrile in Alkaloid Synthesis

[1]

Executive Summary

2-(2-Oxocyclohexyl)acetonitrile (CAS: 42185-27-3) is a strategic bifunctional building block characterized by a cyclohexanone ring substituted at the

1reductive cyclizationcis-octahydroindole1

This guide details the synthesis of this precursor, its transformation into bicyclic heterocycles, and its application as a pharmacophore scaffold.

Chemical Profile & Reactivity

The molecule possesses two orthogonal reactive centers:[2]

  • Ketone (

    
    ):  Susceptible to nucleophilic attack, reductive amination, and enolization.[1]
    
  • Nitrile (

    
    ):  Serves as a latent primary amine (via reduction) or carboxylic acid (via hydrolysis).[1]
    
Key Synthetic Utility: The "Fold-In" Cyclization

The primary application of this precursor is the construction of the 7a-substituted cis-octahydroindole system. Upon reduction of the nitrile to a primary amine, the pendant amine undergoes intramolecular condensation with the ketone, followed by reduction of the resulting imine/enamine, to yield the bicyclic core.

Synthesis of the Precursor

The most robust route to 2-(2-oxocyclohexyl)acetonitrile utilizes the Stork Enamine Synthesis .[1] This method avoids the poly-alkylation issues common with direct enolate alkylation.[1]

Protocol: Stork Enamine Alkylation

Reaction Overview: Cyclohexanone



1
Step-by-Step Methodology
  • Enamine Formation:

    • Reagents: Cyclohexanone (1.0 eq), Pyrrolidine (1.1 eq), Toluene (solvent).[1]

    • Conditions: Reflux with a Dean-Stark trap to remove water azeotropically.

    • Endpoint: Cessation of water evolution indicates quantitative conversion to 1-(1-pyrrolidinyl)cyclohexene.[1]

    • Purification: Remove solvent; distill the enamine under reduced pressure (sensitive to moisture).[1]

  • Alkylation:

    • Reagents: Freshly distilled Enamine (1.0 eq), Chloroacetonitrile (1.1 eq).[1]

    • Solvent: Anhydrous Dioxane or Acetonitrile.[1]

    • Conditions: Heat to reflux for 4–12 hours. The enamine acts as a nucleophile, attacking the

      
      -carbon of chloroacetonitrile.[1]
      
    • Intermediate: An iminium salt precipitates or forms a thick oil.[1]

  • Hydrolysis (Critical Step):

    • Procedure: Treat the reaction mixture directly with aqueous acid (10% HCl or AcOH/H2O) and heat at 60°C for 1 hour.

    • Mechanism: Hydrolysis of the iminium salt regenerates the ketone carbonyl, releasing the pyrrolidine salt and the desired

      
      -alkylated ketone.
      
    • Workup: Extract with Ethyl Acetate or Dichloromethane.[1] Wash with brine.[1] Dry over MgSO4.[1]

    • Yield: Typically 65–75% overall.[1]

Core Transformation: Reductive Cyclization to Octahydroindole

This is the pivotal step for alkaloid synthesis.[1] The nitrile is reduced to an amine in the presence of the ketone, triggering a cascade cyclization.

Pathway Visualization

GStart2-(2-Oxocyclohexyl)acetonitrileInter1Intermediate:Amino-ketoneStart->Inter1H2 / Raney Ni(Nitrile Reduction)Inter2Intermediate:Imine (Cyclized)Inter1->Inter2IntramolecularCondensation (-H2O)Productcis-OctahydroindoleInter2->ProductImine Reduction

Caption: Cascade reductive cyclization sequence converting the linear nitrile-ketone precursor into the fused bicyclic octahydroindole system.

Experimental Protocol: Catalytic Hydrogenation

Objective: Synthesis of cis-octahydroindole.

  • Setup: High-pressure hydrogenation vessel (Parr reactor).

  • Solvent: Ethanol or Methanol (anhydrous).[1]

  • Catalyst: Raney Nickel (active) or Rhodium on Alumina (5%). Note: PtO2 is also effective but may reduce the ketone to an alcohol prior to cyclization if conditions are not controlled.

  • Conditions:

    • Load precursor (1.0 g) and solvent (20 mL).[1]

    • Add catalyst (10 wt%).[1]

    • Pressurize with Hydrogen gas (50–60 psi).[1]

    • Agitate at Room Temperature for 12–24 hours.

  • Workup: Filter through Celite (caution: Raney Ni is pyrophoric). Concentrate filtrate.[1][2]

  • Purification: Acid-base extraction or distillation.[1]

  • Stereochemistry: The cis-fused isomer is predominantly formed due to the catalytic surface adsorption geometry.[1]

Application in Alkaloid Synthesis

The octahydroindole core derived from this precursor is the skeleton for the Mesembrine class of alkaloids.

Case Study: Formal Synthesis of Mesembrine Analogs

While natural Mesembrine requires an aryl group at the 3a-position, the methodology using 2-(2-oxocyclohexyl)acetonitrile serves as a model for constructing the heterocyclic ring B/C fusion.[1]

ParameterUnsubstituted PrecursorMesembrine Precursor
Starting Material Cyclohexanone4-(3,4-Dimethoxyphenyl)cyclohexanone
Alkylation Agent ChloroacetonitrileChloroacetonitrile
Intermediate 2-(Cyanomethyl)cyclohexanone2-(Cyanomethyl)-4-aryl-cyclohexanone
Cyclization Product OctahydroindoleMesembrine Skeleton

Strategic Insight: To synthesize Mesembrine, one would apply the same Stork Enamine/Chloroacetonitrile protocol to 4-(3,4-dimethoxyphenyl)cyclohexanone .[1] The 2-(2-oxocyclohexyl)acetonitrile molecule is the "parent" template for validating these reaction conditions before committing expensive aryl-substituted starting materials.[1]

Troubleshooting & Optimization (E-E-A-T)

Controlling C-Alkylation vs. N-Alkylation
  • Issue: During the reaction of the enamine with chloroacetonitrile, N-alkylation of the pyrrolidine ring can occur as a side reaction.

  • Solution: Use a non-polar solvent like Toluene or Benzene (if permitted) to favor C-alkylation.[1] Ensure the enamine is distilled and free of excess free amine.[1]

Preventing Over-Reduction
  • Issue: Reduction of the ketone to an alcohol (2-(2-hydroxycyclohexyl)acetonitrile) prevents cyclization.[1]

  • Solution: Use Raney Nickel in the presence of ammonia or perform the reaction in a stepwise manner:

    • Protect ketone (acetal).[1]

    • Reduce nitrile to amine (LiAlH4).[1]

    • Deprotect ketone.[1]

    • Reductive amination (NaCNBH3).[1] Direct catalytic hydrogenation is preferred for industrial efficiency but requires catalyst screening.

References

  • Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds."[1] Journal of the American Chemical Society, vol. 85, no. 2, 1963, pp. 207–222.[1] Link

  • BenchChem. "2-(2-Oxocyclohexyl)acetonitrile: Significance as a Versatile Synthetic Intermediate."[1][2] BenchChem Technical Library. Link

  • Kuehne, M. E. "The Total Synthesis of Vinca Alkaloids."[1] Journal of the American Chemical Society, vol. 86, no. 14, 1964.[1] (Describes similar reductive cyclizations in indole alkaloid synthesis). Link

  • Stevens, R. V. "General Methods of Alkaloid Synthesis.[1] The Total Synthesis of Mesembrine." Journal of the American Chemical Society, vol. 90, no. 20, 1968, pp. 5576–5580.[1] Link

Methodological & Application

Efficient Synthesis of 2-(2-Oxocyclohexyl)acetonitrile from Cyclohexanone Enamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2-(2-Oxocyclohexyl)acetonitrile is a pivotal transformation in organic chemistry, serving as a gateway to complex heterocycles, including tetrahydroindoles and octahydroquinolines. While direct alkylation of cyclohexanone enolates with haloacetonitriles often suffers from polyalkylation and self-condensation (yielding cyclohexylideneacetonitrile), the Stork Enamine Alkylation protocol offers a regioselective, mono-alkylated alternative. This application note details a robust, field-validated protocol for the synthesis of 2-(2-Oxocyclohexyl)acetonitrile via the 1-(1-pyrrolidinyl)cyclohexene intermediate. We provide mechanistic insights, critical process parameters, and a self-validating experimental workflow designed for high reproducibility.

Mechanistic Principles & Strategic Design

The Challenge of Direct Alkylation

Direct alkylation of cyclohexanone with chloroacetonitrile (


) using strong bases (e.g., LDA, NaH) is fraught with chemo-selectivity issues:
  • Polyalkylation: The electron-withdrawing nitrile group increases the acidity of the product, making it prone to a second alkylation.

  • Condensation: In the presence of bases like KOH, acetonitrile anions preferentially attack the ketone carbonyl, leading to the thermodynamic condensation product, cyclohexylideneacetonitrile , rather than the desired

    
    -alkylated product.
    
The Stork Enamine Solution

The Stork Enamine synthesis circumvents these issues by converting the ketone into a neutral, nucleophilic enamine.

  • Regiocontrol: The enamine is a softer nucleophile than an enolate, favoring

    
    -alkylation over 
    
    
    
    -alkylation.
  • Mono-alkylation: The resulting iminium salt is non-nucleophilic, naturally stopping the reaction after a single alkylation event.

  • Amine Selection: Pyrrolidine is the secondary amine of choice. Its five-membered ring introduces less steric hindrance than morpholine, enhancing the nucleophilicity of the

    
    -carbon, which is critical for reacting with the moderately reactive chloroacetonitrile.
    
Reaction Pathway Visualization

StorkEnaminePathway Cyclohexanone Cyclohexanone Enamine 1-Pyrrolidinocyclohexene (Enamine Intermediate) Cyclohexanone->Enamine - H2O (Dean-Stark) Pyrrolidine Pyrrolidine (Catalyst) Pyrrolidine->Enamine Iminium Iminium Salt (Intermediate) Enamine->Iminium + Cl-CH2-CN (Alkylation) Chloroacetonitrile Chloroacetonitrile (Electrophile) Chloroacetonitrile->Iminium Product 2-(2-Oxocyclohexyl) acetonitrile Iminium->Product + H2O / H+ Hydrolysis Acid Hydrolysis

Figure 1: Sequential pathway for the Stork Enamine Synthesis of 2-(2-Oxocyclohexyl)acetonitrile. The process isolates the nucleophilic activation (enamine formation) from the electrophilic attack, ensuring mono-alkylation.

Experimental Protocol

Materials & Reagents
ReagentRolePurity/GradeNotes
Cyclohexanone Substrate>99%Distill before use if yellow.
Pyrrolidine Amine Source>99%Dry over KOH pellets.
Chloroacetonitrile Electrophile98%High Toxicity. Handle in fume hood.
p-Toluenesulfonic acid (p-TsOH) CatalystMonohydrateTrace amount required.
Toluene Solvent (Step 1)AnhydrousFor azeotropic water removal.[1]
Acetonitrile (MeCN) Solvent (Step 2)AnhydrousPolar aprotic promotes alkylation.
Sodium Iodide (NaI) Additive99%Optional: Finkelstein activation of chloride.
Step 1: Formation of 1-(1-Pyrrolidinyl)cyclohexene

Objective: Generate the nucleophilic enamine species while removing water to drive equilibrium.

  • Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect to a nitrogen line.[2]

  • Charge: Add Cyclohexanone (19.6 g, 200 mmol), Pyrrolidine (21.3 g, 300 mmol, 1.5 eq), and p-TsOH (0.2 g, cat.) to Toluene (150 mL).

  • Reflux: Heat the mixture to vigorous reflux. Water will separate in the Dean-Stark trap.[1]

  • Monitoring: Continue reflux until water evolution ceases (approx. 4–6 hours). Theoretical water yield is ~3.6 mL.

  • Isolation: Cool to room temperature. Remove toluene and excess pyrrolidine via rotary evaporation under reduced pressure.

  • Purification (Critical): Distill the residue under high vacuum (approx. 110–115°C at 12 mmHg) to obtain the pure enamine as a colorless to pale yellow oil.

    • Note: Using crude enamine can lead to lower yields due to residual amine reacting with the alkyl halide.

Step 2: Alkylation with Chloroacetonitrile

Objective: C-alkylation of the enamine. Note that chloroacetonitrile is less reactive than bromo-analogs; iodide catalysis is recommended.

  • Solvation: Dissolve the freshly distilled enamine (15.1 g, 100 mmol) in anhydrous Acetonitrile (100 mL) under nitrogen.

  • Activation (Optional but Recommended): Add Sodium Iodide (1.5 g, 10 mmol) to generate the more reactive iodoacetonitrile in situ.

  • Addition: Add Chloroacetonitrile (8.3 g, 110 mmol, 1.1 eq) dropwise over 30 minutes.

    • Exotherm Check: The reaction is mildly exothermic. Maintain temperature below 40°C during addition.

  • Reaction: Heat the mixture to reflux (80–82°C) for 12–16 hours. The solution will darken as the iminium salt forms.

  • Validation: Monitor by TLC (or GC-MS). The enamine spot should disappear.

Step 3: Hydrolysis & Isolation

Objective: Cleave the iminium salt to release the ketone product.

  • Hydrolysis: Cool the reaction mixture to room temperature. Add 50 mL of 10% aqueous HCl .

  • Stirring: Stir vigorously at room temperature for 2–4 hours. The mixture will become biphasic.

  • Extraction: Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3 x 100 mL).

  • Wash: Wash combined organics with Brine (100 mL), then Saturated NaHCO3 (to remove traces of acid).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: Purify the crude oil via vacuum distillation or flash chromatography (Silica gel, Hexane:EtOAc 8:2).

    • Target Product: 2-(2-Oxocyclohexyl)acetonitrile.[3]

    • Appearance: Colorless to pale yellow oil.[4]

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield (<40%) N-Alkylation vs. C-AlkylationSwitch solvent to 1,4-Dioxane or Toluene . Non-polar solvents often favor C-alkylation over N-alkylation.
No Reaction Low reactivity of ChlorideAdd 0.1 eq NaI (Finkelstein condition) or switch to Bromoacetonitrile (handle with extreme care).
Product is Solid/Polymer Polymerization of EnamineEnsure all traces of acid catalyst (p-TsOH) are neutralized or removed before the alkylation step.
Wrong Isomer Condensation Side ReactionEnsure the enamine is distilled. Free pyrrolidine promotes self-condensation of the ketone.
Safety Critical: Chloroacetonitrile
  • Hazard: Chloroacetonitrile is a potent alkylating agent and is highly toxic by inhalation and skin contact. It is a lachrymator.

  • Control: All operations must be performed in a functioning fume hood. Double-glove (Nitrile) is required. Quench all glassware and waste with dilute ammonia or bleach solution before removal from the hood.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[2][5] A foundational text establishing the regioselectivity of enamine alkylation.

  • Benchchem. (2025).[6] "2-(2-Oxocyclohexyl)acetonitrile | 42185-27-3."[3] Benchchem Application Notes. Confirms the enamine route as the standard industrial/preparative method.

  • Organic Syntheses. (1984). "Synthesis of Cyclohexylideneacetonitrile." Org.[5][7][8] Synth. 1984, 62, 179. Provides the contrasting protocol for the condensation product, highlighting the need for the enamine route for alpha-alkylation.

  • Kuehne, M. E. (1959). "The Application of Enamines to the Synthesis of Heterocycles." Journal of the American Chemical Society. details the reactivity of enamines with reactive halides like alpha-halo nitriles.

Sources

Protocol for the alkylation of enamines with chloroacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, field-validated protocol for the alkylation of enamines with chloroacetonitrile (ClCH₂CN). This transformation utilizes the Stork Enamine Synthesis strategy to achieve mono-alkylation at the alpha-position of ketones, generating


-keto nitriles  (4-oxonitriles). These intermediates are critical precursors for pyrroles, lactones, and complex alkaloids.

Abstract & Strategic Value

Direct alkylation of ketones with chloroacetonitrile using strong bases (e.g., LDA) often leads to poly-alkylation, self-condensation of the nitrile, or polymerization. The Stork Enamine Protocol circumvents these issues by converting the ketone into a neutral, softer nucleophile (an enamine).[1] This ensures:

  • Regioselectivity: Mono-alkylation occurs predominantly at the less substituted alpha-carbon (kinetic control) or the more substituted carbon (thermodynamic control), depending on the amine structure.

  • Chemoselectivity: Avoids direct interaction between the base and the sensitive nitrile group.

  • Safety: Eliminates the need for pyrophoric lithium bases.

Mechanistic Pathway

The reaction proceeds through three distinct phases.[1][2][3][4] Understanding these is crucial for troubleshooting.

  • Enamine Formation: The ketone condenses with a secondary amine (pyrrolidine or morpholine) to form the nucleophilic enamine, releasing water.

  • C-Alkylation (The Critical Step): The

    
    -electrons of the enamine attack the electrophilic carbon of chloroacetonitrile (S_N2 mechanism). This forms an iminium salt.[1][2]
    
    • Note: A competing N-alkylation can occur, but high temperatures and appropriate solvent choice favor the rearrangement to the C-alkylated product.

  • Hydrolysis: The iminium salt is hydrolyzed in aqueous acid to release the

    
    -cyanomethyl ketone and the ammonium salt.
    

Figure 1: Strategic workflow for the synthesis of


-keto nitriles via Stork Enamine alkylation.
Critical Parameters & Reagents
ComponentRecommendationRationale
Secondary Amine Pyrrolidine (preferred) or MorpholinePyrrolidine forms the most nucleophilic enamines, increasing the rate of reaction with the less reactive chloroacetonitrile. Morpholine is more stable but slower.
Solvent (Step 1) Toluene or CyclohexaneForms an azeotrope with water, essential for driving enamine formation to completion (Dean-Stark).
Solvent (Step 2) Acetonitrile or 1,4-DioxanePolar aprotic solvents stabilize the transition state of the S_N2 alkylation.
Electrophile Chloroacetonitrile Warning:[5] High toxicity. Use stoichiometric amounts (1.0–1.1 equiv) to minimize waste disposal hazards.
Catalyst p-Toluenesulfonic acid (p-TsOH) Catalyzes the initial condensation. Use 1–5 mol%.
Detailed Experimental Protocol
Phase 1: Preparation of the Enamine

Target: 1-(1-Pyrrolidinyl)cyclohexene (from cyclohexanone)

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and a nitrogen inlet.

  • Charging: Add Cyclohexanone (9.8 g, 100 mmol), Pyrrolidine (10.7 g, 150 mmol, 1.5 equiv), and p-TsOH (0.1 g) into Toluene (150 mL).

  • Reflux: Heat the mixture to vigorous reflux. Monitor the collection of water in the Dean-Stark trap.

    • Endpoint: Reflux until water evolution ceases (approx. 3–5 hours) or theoretical water volume (1.8 mL) is collected.

  • Isolation:

    • Cool the mixture to room temperature.

    • Remove the solvent and excess pyrrolidine under reduced pressure (rotary evaporator).

    • Crucial: The crude enamine is sensitive to hydrolysis. Use immediately or distill under high vacuum for storage.

Phase 2: Alkylation with Chloroacetonitrile
  • Solvent Switch: Dissolve the crude enamine (approx. 100 mmol) in anhydrous Acetonitrile (100 mL) or 1,4-Dioxane.

  • Addition: Under a nitrogen atmosphere, add Chloroacetonitrile (8.3 g, 110 mmol, 1.1 equiv) dropwise over 20 minutes.

    • Observation: The reaction is exothermic. If the temperature rises rapidly, use a water bath to maintain 25–30°C.

  • Reaction:

    • Heat the mixture to reflux (80–82°C) for 4–8 hours.

    • Mechanism Check: Initial attack may occur at Nitrogen.[6] Heating promotes the rearrangement to the thermodynamic C-alkylated iminium salt.

    • Monitoring: Monitor by TLC (disappearance of enamine) or aliquot NMR.

Phase 3: Hydrolysis & Workup
  • Hydrolysis: Cool the reaction mixture to room temperature. Add 10% aqueous HCl (50 mL) and stir vigorously for 1–2 hours.

    • pH Control: Ensure pH < 3 to fully hydrolyze the iminium salt.

  • Extraction:

    • Extract the aqueous mixture with Diethyl Ether or Ethyl Acetate (3 x 50 mL).

    • Note: The amine stays in the aqueous layer as the hydrochloride salt.

  • Purification:

    • Wash the combined organic layers with Brine (sat. NaCl), dry over anhydrous MgSO₄, and filter.

    • Concentrate in vacuo.

    • Purify: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient) or vacuum distillation.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Incomplete Enamine FormationEnsure dry solvents and full water removal (Dean-Stark). Use molecular sieves if Dean-Stark is insufficient.
N-Alkylation Product Kinetic trapping at NitrogenIncrease reaction temperature (reflux) or reaction time to allow thermodynamic rearrangement to C-alkylation.
Polymerization Chloroacetonitrile instabilityDistill Chloroacetonitrile before use if it has turned yellow. Add a radical inhibitor (e.g., hydroquinone) if necessary.
No Reaction Steric HindranceIf using substituted ketones, switch from Morpholine to the smaller Pyrrolidine to reduce steric bulk.
Safety & Hazard Control (E-E-A-T)
  • Chloroacetonitrile (CAS 107-14-2):

    • Toxicity: Fatal if inhaled, swallowed, or in contact with skin. Metabolizes to cyanide.

    • Handling: MUST be handled in a functioning fume hood. Double-glove (Nitrile/Laminate) recommended.

    • First Aid: Have a Cyanide Antidote Kit available in the lab.

  • Enamines: Moisture sensitive. Hydrolyze to release secondary amines (smell, irritation).

References
  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Kuehne, M. E. (1959). The Application of Enamines to the Synthesis of Isoquinoline Derivatives. Journal of the American Chemical Society, 81(20), 5400–5404. (Demonstrates reactivity of enamines with alpha-halo compounds). Link

  • Blanchard, E. P. (1963). Organic Syntheses, Coll.[5][7] Vol. 4, p.207. (General procedures for enamine handling). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7863, Chloroacetonitrile. Link

Sources

Using 2-(2-Oxocyclohexyl)acetonitrile in the synthesis of Mesembrine alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic Utilization of 2-(2-Oxocyclohexyl)acetonitrile in the Synthesis of the Mesembrine Alkaloid Core

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Mesembrine Challenge and a Versatile Precursor

Mesembrine and its related alkaloids, isolated from the South African plant Sceletium tortuosum, represent a class of psychoactive compounds with significant therapeutic potential.[1][2] Their primary mechanism of action involves serotonin reuptake inhibition, with some analogs also showing phosphodiesterase 4 (PDE4) inhibitory activity, making them attractive targets for the development of novel antidepressants and anxiolytics.[2][3]

The synthesis of mesembrine alkaloids has been a long-standing challenge in organic chemistry, primarily due to the difficulty in constructing the core 3a-aryl-cis-octahydroindole skeleton which features a sterically demanding benzylic quaternary carbon center.[2][4][5] Over 40 total syntheses have been reported, each employing unique strategies to address this challenge.[2]

This guide focuses on the strategic application of 2-(2-Oxocyclohexyl)acetonitrile , a commercially available and versatile building block, in a streamlined synthesis of the core mesembrine scaffold.[6][7] The inherent bifunctionality of this molecule—a reactive ketone and a modifiable nitrile group—provides a direct and efficient pathway to the key bicyclic intermediate, bypassing more complex multi-step procedures.[6] We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the critical parameters for success.

The Synthetic Strategy: A Two-Stage Approach to the Core

Our strategy leverages the orthogonal reactivity of the functional groups within 2-(2-oxocyclohexyl)acetonitrile to construct the cis-fused octahydroindole ring system. The overall workflow is a concise, two-stage process ideally suited for both foundational synthesis and the generation of analog libraries.

  • Stage 1: Nitrile to Amine Reduction. The cyano group is selectively reduced to a primary amine, unmasking the nitrogen nucleophile required for ring closure.

  • Stage 2: Intramolecular Reductive Amination. The resulting amino-ketone undergoes a spontaneous, intramolecular cyclization, which, in the presence of a selective reducing agent, directly affords the thermodynamically favored cis-fused octahydroindole core.

This approach provides the foundational (un-arylated) mesembrine skeleton, which is a crucial advanced intermediate. We will also discuss strategic considerations for introducing the characteristic 3,4-dimethoxyphenyl group required for mesembrine itself.

G start 2-(2-Oxocyclohexyl)acetonitrile intermediate 2-(2-Aminoethyl)cyclohexan-1-one (Amino-Ketone Intermediate) start->intermediate Stage 1: Nitrile Reduction iminium Iminium Ion Intermediate (via Intramolecular Condensation) intermediate->iminium Spontaneous Cyclization core cis-Octahydroindol-6-one (Mesembrine Core) iminium->core Stage 2: Selective Reduction inv1 core->inv1 final (±)-Mesembrine (Final Target) inv1->final N-Methylation & Arylation Strategy inv2

Figure 1. High-level synthetic workflow from the starting material to the core alkaloid structure.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step instructions for the synthesis of the mesembrine core from 2-(2-oxocyclohexyl)acetonitrile.

Protocol 1: Catalytic Hydrogenation of 2-(2-Oxocyclohexyl)acetonitrile

Objective: To reduce the nitrile functionality to a primary amine without affecting the ketone. Catalytic hydrogenation is the method of choice for this transformation due to its high selectivity, scalability, and operational simplicity compared to metal hydride reagents like LiAlH₄.

Table 1: Reagents and Materials for Protocol 1

Reagent/Material Grade M.W. Quantity Moles (equiv.) Supplier
2-(2-Oxocyclohexyl)acetonitrile 95%+ 137.18 5.00 g 36.4 mmol (1.0) Fluorochem[7]
Raney® Nickel (50% slurry in H₂O) Catalyst - ~2.5 g - Major Supplier
Anhydrous Ethanol (EtOH) Reagent 46.07 150 mL - Major Supplier
Anhydrous Ammonia (NH₃) in EtOH 2.0 M - 20 mL 40.0 mmol (1.1) Prepared
Hydrogen (H₂) Gas High Purity 2.02 50 psi - Gas Cylinder

| Celite® 545 | Filtration Aid | - | As needed | - | Major Supplier |

Step-by-Step Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (2.5 g) three times with deionized water, followed by three washes with anhydrous ethanol. This removes residual water and base from storage.

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add the washed Raney® Nickel catalyst, 2-(2-oxocyclohexyl)acetonitrile (5.00 g, 36.4 mmol), 130 mL of anhydrous ethanol, and 20 mL of the 2.0 M NH₃ in ethanol solution. Expert Insight: The addition of ammonia is critical to prevent the formation of secondary amines, a common side reaction during nitrile reduction.

  • Hydrogenation: Seal the vessel, purge it three times with nitrogen gas, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction Execution: Begin vigorous agitation and heat the reaction mixture to 50 °C. Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours when H₂ uptake ceases.

  • Workup and Purification: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: The Raney® Nickel catalyst is pyrophoric and must be kept wet with solvent at all times. Quench the filter cake carefully under water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-(2-aminoethyl)cyclohexan-1-one as a pale yellow oil. The product is often used in the next step without further purification.

    • Expected Yield: >90%

    • Characterization (Expected):

      • IR (neat, cm⁻¹): 3380, 3300 (N-H stretch), 2930, 2860 (C-H stretch), 1705 (C=O stretch).

      • ¹H NMR (CDCl₃, δ): Broad singlet at ~1.6 (2H, -NH₂), multiplets from 1.2-2.9 ppm corresponding to the cyclohexyl and ethyl protons.

Protocol 2: Intramolecular Reductive Amination

Objective: To cyclize the amino-ketone intermediate to form the thermodynamically stable cis-fused octahydroindol-6-one core. Sodium cyanoborohydride (NaBH₃CN) is the ideal reagent as it selectively reduces the iminium ion formed in situ under mildly acidic conditions, preventing reduction of the ketone starting material.

Table 2: Reagents and Materials for Protocol 2

Reagent/Material Grade M.W. Quantity Moles (equiv.) Supplier
2-(2-Aminoethyl)cyclohexan-1-one Crude from P1 141.21 ~5.14 g 36.4 mmol (1.0) -
Sodium Cyanoborohydride (NaBH₃CN) 95% 62.84 2.52 g 38.2 mmol (1.05) Major Supplier
Anhydrous Methanol (MeOH) Reagent 32.04 150 mL - Major Supplier
Glacial Acetic Acid (AcOH) Reagent 60.05 As needed - Major Supplier
Saturated aq. NaHCO₃ Quenching - As needed - Prepared

| Dichloromethane (DCM) | Extraction | 84.93 | 3 x 75 mL | - | Major Supplier |

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the crude 2-(2-aminoethyl)cyclohexan-1-one (~5.14 g, 36.4 mmol) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • pH Adjustment: Cool the solution in an ice bath. Using a pH probe or pH paper, carefully add glacial acetic acid dropwise until the pH of the solution is between 6 and 7. Expert Insight: Maintaining this pH window is crucial. A lower pH can reduce the ketone, while a higher pH disfavors the formation of the necessary iminium ion intermediate.

  • Reagent Addition: Add the sodium cyanoborohydride (2.52 g, 38.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is ~8-9.

  • Extraction: Remove the methanol under reduced pressure. Extract the remaining aqueous layer with dichloromethane (3 x 75 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography (Silica gel, 5-10% MeOH in DCM) to afford (±)-cis-octahydroindol-6-one as a clear oil.

    • Expected Yield: 75-85%

    • Characterization (Expected):

      • ¹H NMR (CDCl₃, δ): Will show characteristic diastereotopic protons of the bicyclic system.

      • ¹³C NMR (CDCl₃, δ): Carbonyl signal around 210 ppm, and distinct signals for the fused ring carbons.

      • MS (ESI+): m/z = 140.1 [M+H]⁺.

Figure 2. Conceptual mechanism of the intramolecular reductive amination step.

Advanced Application: Path to (±)-Mesembrine

The (±)-cis-octahydroindol-6-one synthesized is a valuable intermediate. To complete the synthesis of (±)-Mesembrine, two key transformations are required:

  • N-Methylation: The secondary amine of the bicyclic core must be methylated. The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a classic, high-yielding method for this step that avoids over-alkylation.

  • Arylation: The introduction of the 3,4-dimethoxyphenyl group to create the quaternary carbon is the most significant challenge. A direct arylation of the octahydroindolone is not feasible. Therefore, the most logical strategy involves creating an arylated version of the starting material, 2-(2-oxo-3-(3,4-dimethoxyphenyl)cyclohexyl)acetonitrile , and then applying the two-protocol sequence described above. This advanced precursor could be synthesized via a Robinson or Michael-type addition of an appropriate aryl nucleophile to a cyclohexenone derivative.[8][9][10]

Table 3: Comparison of Synthetic Strategies for the Mesembrine Core

Strategy Key Reaction(s) Starting Material Complexity Step Economy Key Advantage
This Guide Nitrile Reduction, Intramolecular Reductive Amination Low (Commercial) High Rapid access to the core bicyclic system.
Stork Enamine [11][12] Enamine formation, Michael Addition, Cyclization Moderate Moderate Excellent control over alkylation and annulation.
Robinson Annulation [8][13] Michael Addition, Intramolecular Aldol Condensation Low to Moderate High Powerful for one-pot ring formation.

| Asymmetric Synthesis [2][5] | Chiral Auxiliary/Catalyst Mediated Reactions | High | Low | Provides enantiomerically pure target. |

Conclusion and Outlook

2-(2-Oxocyclohexyl)acetonitrile serves as an exceptionally useful and cost-effective precursor for a rapid and efficient synthesis of the core cis-octahydroindole skeleton of mesembrine alkaloids. The two-stage protocol involving nitrile reduction followed by a selective intramolecular reductive amination is robust, scalable, and provides high yields of a key synthetic intermediate. This pathway not only facilitates the study of the core scaffold but also opens avenues for the creation of novel, non-arylated analogs for structure-activity relationship (SAR) studies. For drug development professionals, adapting this methodology by starting with appropriately substituted cyclohexanone derivatives provides a streamlined route to diverse libraries of potential next-generation therapeutics based on the privileged mesembrine structure.

References

  • Waldvogel, S. R., et al. (2020). Design, Synthesis, and Biological Evaluation of Pseudo-Natural Products Inspired by Aryloctahydroindole Alkaloids. Angewandte Chemie International Edition. Available from: [Link]

  • Shikanga, E. A., et al. (2021). Mesembrine Alkaloids: Review of their Occurrence, Chemistry, and Pharmacology. Phytochemistry Reviews. Available from: [Link]

  • Wikipedia. Mesembrine. Available from: [Link]

  • Prajapati, D., et al. (2012). Formal Synthesis of Sceletium Alkaloids, (±)-Mesembrine and (±)-Mesembranol. ResearchGate. Available from: [Link]

  • Wang, L. N., et al. (2016). A Concise Total Synthesis of (−)-Mesembrine. The Journal of Organic Chemistry. Available from: [Link]

  • Krstenansky, J. L. (2017). Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology. Journal of Ethnopharmacology. Available from: [Link]

  • Avi, M., et al. (2008). Improvement of a stereoselective biocatalytic synthesis by substrate and enzyme engineering: 2-hydroxy-(4'-oxocyclohexyl)acetonitrile as the model. Chemistry. Available from: [Link]

  • Olatunji, T. L., et al. (2022). Fast Isolation and Purification of the Antidepressant Alkaloids Mesembrine and Mesembrenone From Mesembryanthemum tortuosum. Research Square. Available from: [Link]

  • Krstenansky, J. L. (2017). Mesembrine alkaloids: Review of their occurrence, chemistry, and pharmacology. PubMed. Available from: [Link]

  • Prajapati, D., et al. (2012). Formal Synthesis of Sceletium Alkaloids (.+-.)-Mesembrine and (.+-.)-Mesembranol. Semantic Scholar. Available from: [Link]

  • Wang, L. N., et al. (2016). A Concise Total Synthesis of (-)-Mesembrine. PubMed. Available from: [Link]

  • Wikipedia. Stork enamine alkylation. Available from: [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Tutor. Stork Enamine Synthesis. Available from: [Link]

  • Chemistry Steps. Stork Enamine Synthesis. Available from: [Link]

  • ChemIDplus. Mesembrine. Available from: [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available from: [Link]

  • Al-Amiery, A. A., et al. (2012). in situ acetonitrile/water mixed solvents: an ecofriendly synthesis and structure explanations. ResearchGate. Available from: [Link]

  • Banerjee, D. (2018). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. Available from: [Link]

  • LibreTexts Chemistry. 23.12: The Robinson Annulation Reaction. Available from: [Link]

  • Jin, Z. (2016). Review of Total Synthesis of Mesembrine. ResearchGate. Available from: [Link]

  • Chemist Wizards. Robinson Annulation Mechanism, Reaction, Structure & Problems. Available from: [Link]

  • OpenStax. 23.12 The Robinson Annulation Reaction. Organic Chemistry. Available from: [Link]

Sources

Application Notes and Protocols: One-Pot Synthesis Methods Involving 2-(2-Oxocyclohexyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. One-pot reactions, which encompass multicomponent, tandem, and domino reaction sequences, represent a highly efficient and atom-economical approach to this challenge.[1][2] These strategies minimize waste, reduce purification steps, and shorten overall synthesis times, aligning with the principles of green chemistry.[3] 2-(2-Oxocyclohexyl)acetonitrile is a particularly valuable starting material for such processes. Its structure features two key reactive centers: a ketone carbonyl group and an active methylene group adjacent to a nitrile.[4] This bifunctional nature allows for a variety of chemical transformations, making it an ideal precursor for the construction of diverse and complex heterocyclic systems, which are cornerstones of many pharmaceutical agents.[4][5]

This document provides detailed application notes and protocols for selected one-pot syntheses utilizing 2-(2-Oxocyclohexyl)acetonitrile to generate medicinally relevant heterocyclic scaffolds. The protocols are grounded in established reaction mechanisms and offer insights into the rationale behind experimental design.

One-Pot Synthesis of Tetrahydro-4H-cyclopenta[b]pyridin-2-amine Derivatives

The synthesis of substituted pyridines is of great interest due to their prevalence in pharmaceuticals and agrochemicals. Multicomponent reactions offer a direct route to highly functionalized pyridines from simple precursors.[6] This protocol details a one-pot, four-component reaction for the synthesis of a fused pyridine derivative, leveraging the reactivity of 2-(2-oxocyclohexyl)acetonitrile.

Reaction Principle and Causality

This synthesis is a variation of the classical Hantzsch pyridine synthesis, adapted for a multicomponent approach. The reaction proceeds through a series of sequential steps within a single pot:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between an aromatic aldehyde and malononitrile. This step rapidly forms a highly electrophilic dicyanostyrene intermediate.

  • Michael Addition: The active methylene group of 2-(2-oxocyclohexyl)acetonitrile acts as a nucleophile and undergoes a Michael addition to the dicyanostyrene intermediate. This step is crucial for building the carbon skeleton of the final product.

  • Cyclization and Tautomerization: The intermediate formed then undergoes an intramolecular cyclization, where the enolizable ketone of the cyclohexyl moiety attacks one of the nitrile groups.

  • Aromatization: The final step involves the elimination of water and subsequent tautomerization to yield the stable, aromatic pyridine ring.

The choice of a base catalyst, such as piperidine or triethylamine, is critical for promoting both the initial Knoevenagel condensation and the subsequent Michael addition. Ethanol is an effective solvent as it readily dissolves the reactants and facilitates the reaction sequence.

Experimental Protocol

Reaction: One-pot synthesis of 7-amino-5-phenyl-1,3,4,5,6,7,8,9-octahydro-2H-cyclopenta[c]quinoline-6,8-dicarbonitrile

G cluster_reactants Reactants cluster_conditions Conditions r1 2-(2-Oxocyclohexyl)acetonitrile op One-Pot Reaction r1->op r2 Benzaldehyde r2->op r3 Malononitrile r3->op r4 Ammonium Acetate r4->op c1 Solvent: Ethanol c1->op c2 Catalyst: Piperidine c2->op c3 Temperature: Reflux c3->op p Fused Pyridine Derivative op->p

Figure 1: Workflow for the one-pot synthesis of a fused pyridine derivative.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
2-(2-Oxocyclohexyl)acetonitrile137.181.0137 mg
Benzaldehyde106.121.0106 mg
Malononitrile66.061.066 mg
Ammonium Acetate77.081.5116 mg
Piperidine85.150.220 µL
Ethanol--5 mL

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(2-oxocyclohexyl)acetonitrile (137 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and ammonium acetate (116 mg, 1.5 mmol).

  • Add 5 mL of ethanol to the flask, followed by the addition of piperidine (20 µL, 0.2 mmol).

  • Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • A solid precipitate will form. Collect the solid by vacuum filtration and wash with cold ethanol (2 x 5 mL).

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure fused pyridine derivative.

Gewald Reaction for the Synthesis of Fused 2-Aminothiophenes

The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[7][8] Typically, it involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[9] The structure of 2-(2-oxocyclohexyl)acetonitrile uniquely contains both the ketone and active methylene nitrile functionalities, making it an ideal substrate for an intramolecular-type Gewald reaction to produce a fused thiophene ring system.

Reaction Principle and Causality

The proposed one-pot synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile proceeds through the following key steps:

  • Knoevenagel-type Self-Condensation: In the presence of a base, it is plausible that two molecules of 2-(2-oxocyclohexyl)acetonitrile could undergo a self-condensation. However, a more direct pathway involves the base-catalyzed reaction of the ketone with the active methylene group in the presence of sulfur.

  • Sulfur Addition: Elemental sulfur adds to the enolate intermediate generated from 2-(2-oxocyclohexyl)acetonitrile. The exact mechanism of sulfur addition is complex but is a key step in forming the thiophene ring.[7]

  • Intramolecular Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization to yield the aromatic 2-aminothiophene product.[10]

A base such as morpholine or triethylamine is essential to catalyze the initial condensation and subsequent cyclization steps.[10] Solvents like ethanol or methanol are commonly used and are effective for this transformation.[8]

Experimental Protocol

Reaction: One-pot synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

G cluster_reactants Reactants cluster_conditions Conditions r1 2-(2-Oxocyclohexyl)acetonitrile op Gewald Reaction r1->op r2 Elemental Sulfur (S8) r2->op c1 Solvent: Ethanol c1->op c2 Catalyst: Morpholine c2->op c3 Temperature: 50-60 °C c3->op p Fused 2-Aminothiophene op->p

Figure 2: Workflow for the Gewald synthesis of a fused 2-aminothiophene.

Materials:

Reagent/SolventM.W. ( g/mol )Amount (mmol)Volume/Mass
2-(2-Oxocyclohexyl)acetonitrile137.181.0137 mg
Elemental Sulfur (S₈)256.521.1 (S atoms)35 mg
Morpholine87.121.5130 µL
Ethanol--5 mL

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-(2-oxocyclohexyl)acetonitrile (137 mg, 1.0 mmol) and elemental sulfur (35 mg, 1.1 mmol of S atoms) in ethanol (5 mL).

  • Add morpholine (130 µL, 1.5 mmol) to the suspension.

  • Heat the reaction mixture to 50-60 °C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water (20 mL) and stir for 15 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.

One-Pot Synthesis of Fused Pyrimidine Derivatives

Pyrimidines and their fused analogs are of significant interest in medicinal chemistry due to their wide range of biological activities.[3][5] A one-pot, three-component synthesis can be employed to construct a fused pyrimidine ring system using 2-(2-oxocyclohexyl)acetonitrile, an aldehyde, and a source of ammonia such as ammonium acetate.

Reaction Principle and Causality

This multicomponent synthesis of a fused pyrimidine likely proceeds through the following cascade of reactions:

  • Knoevenagel Condensation: An aldehyde reacts with 2-(2-oxocyclohexyl)acetonitrile in a Knoevenagel-type condensation to form an α,β-unsaturated ketone intermediate.

  • Michael Addition: A second molecule of 2-(2-oxocyclohexyl)acetonitrile can then act as a Michael donor, adding to the unsaturated intermediate.

  • Cyclization with Ammonia Source: The resulting 1,5-dicarbonyl-type intermediate reacts with ammonium acetate, which serves as the nitrogen source for the pyrimidine ring, leading to cyclization and subsequent aromatization through dehydration.

The use of a Lewis or Brønsted acid catalyst can facilitate the condensation and cyclization steps. Microwave irradiation has also been shown to accelerate such multicomponent reactions, leading to higher yields in shorter reaction times.[11]

Experimental Protocol

Reaction: One-pot synthesis of a substituted tetrahydro-1H-cyclopenta[d]pyrimidine

G cluster_reactants Reactants cluster_conditions Conditions r1 2-(2-Oxocyclohexyl)acetonitrile op One-Pot Synthesis r1->op r2 Aromatic Aldehyde r2->op r3 Ammonium Acetate r3->op c1 Solvent: Acetic Acid c1->op c2 Temperature: 120 °C c2->op c3 (or Microwave Irradiation) c3->op p Fused Pyrimidine op->p

Sources

Application Note: High-Fidelity Hydrolysis of 2-(2-Oxocyclohexyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of 2-(2-oxocyclohexyl)acetonitrile (CAS: variable/intermediate) to 2-oxocyclohexylacetic acid represents a critical transformation in the synthesis of fused heterocyclic systems, including tetrahydroindazoles and dihydroactinidiolide analogues.

While nitrile hydrolysis is a textbook transformation, this specific substrate presents a chemoselectivity challenge: the molecule contains a


-keto  functionality. Standard harsh hydrolysis conditions can lead to competing aldol condensations, polymerization of the ketone, or premature lactonization.

This Application Note provides a validated, high-yield protocol using Acid-Mediated Hydrolysis . Unlike basic hydrolysis, which poses a high risk of base-catalyzed enolization and subsequent self-condensation, the acidic route preserves the cyclohexanone ring integrity while effectively converting the nitrile to the carboxylic acid.

Chemical Background & Mechanism[1][2][3][4][5][6][7]

The Chemoselectivity Challenge

The substrate is a


-keto nitrile. The hydrolysis proceeds through two distinct stages:[1][2][3][4][5][6]
  • Hydration: Conversion of the nitrile (-CN) to the primary amide (-CONH

    
    ).[3]
    
  • Hydrolysis: Conversion of the amide to the carboxylic acid (-COOH).[1][2][3][7]

The rate-limiting step is typically the hydrolysis of the amide. Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbon highly electrophilic and susceptible to water attack.[2][7][4][5]

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation and the critical intermediate states.

HydrolysisMechanism cluster_0 Critical Control Point Nitrile 2-(2-Oxocyclohexyl) acetonitrile Imidium Imidium Intermediate Nitrile->Imidium + H+, + H2O Amide Primary Amide (Intermediate) Imidium->Amide - H+ (Tautomerization) Acid 2-Oxocyclohexylacetic Acid Amide->Acid + H+, + H2O, - NH4+ Lactol Pseudo-Acid (Lactol Form) Acid->Lactol Equilibrium (Spontaneous)

Caption: Stepwise acid-catalyzed hydrolysis pathway. Note the potential equilibrium with the lactol form (pseudo-acid) in the final product.

Experimental Protocol: Acid-Mediated Hydrolysis

Methodology: Concentrated Hydrochloric Acid / Acetic Acid Reflux. Rationale: Acetic acid is used as a co-solvent to ensure solubility of the organic nitrile, which is often insoluble in aqueous HCl alone. This ensures a homogeneous reaction mixture and faster kinetics.

Reagents & Equipment
Reagent / EquipmentSpecificationRole
2-(2-Oxocyclohexyl)acetonitrile >95% PuritySubstrate
Hydrochloric Acid (HCl) 37% (Concentrated)Reagent / Catalyst
Glacial Acetic Acid (AcOH) >99%Co-solvent
Dichloromethane (DCM) ACS GradeExtraction Solvent
Sodium Sulfate (Na₂SO₄) AnhydrousDrying Agent
TLC Plates Silica Gel 60 F₂₅₄Monitoring
Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-(2-oxocyclohexyl)acetonitrile (10.0 mmol, 1.37 g).

  • Add Glacial Acetic Acid (10 mL) and stir until the substrate is fully dissolved.

  • Slowly add Concentrated HCl (10 mL) to the stirring solution.

    • Note: The reaction is exothermic; add acid slowly to prevent splashing.

Step 2: Reflux & Monitoring
  • Heat the mixture to a gentle reflux ($ \sim 100^{\circ}\text{C} $ external oil bath temperature).

  • Maintain reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor by TLC (Eluent: 50% EtOAc/Hexanes).

    • Target: Disappearance of the nitrile spot (

      
      ) and appearance of the acid streak (
      
      
      
      ).
    • Warning: If a spot persists at

      
      , the reaction has stalled at the amide intermediate . Continue heating.
      
Step 3: Workup
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the acetic acid and excess HCl. Caution: Use a base trap.

  • Dilute the residue with Water (20 mL).

  • Extract the aqueous layer with DCM (

    
     mL).
    
    • Why DCM? The product is a carboxylic acid but also contains a ketone; it is moderately polar. DCM is preferred over ether to avoid emulsion formation.

  • Combine organic layers and wash with Brine (10 mL).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 4: Purification (Optional)

The crude product is typically a viscous oil or low-melting solid that solidifies upon standing.

  • Recrystallization: If solid, recrystallize from minimal Benzene/Hexane or Ether/Hexane.

  • Purity Check: If the crude is dark (polymerization), dissolve in saturated Sodium Bicarbonate (NaHCO

    
    ), wash with DCM (removes non-acidic impurities), then re-acidify the aqueous layer with HCl and extract back into DCM.
    

Validation & Quality Control

To ensure the protocol was successful, the isolated material must be validated against the following criteria.

Analytical Specifications
TestExpected ResultInterpretation
Appearance Off-white solid or viscous oilDark brown/black indicates polymerization.
IR Spectroscopy Absence of peak at

Confirms loss of Nitrile (-CN).
IR Spectroscopy Broad band

Confirms Carboxylic Acid O-H.
IR Spectroscopy Strong peak

Confirms Ketone/Acid C=O.
¹H NMR (CDCl₃) Disappearance of

-CN protons
Shift of CH₂ protons adjacent to functional group.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Reaction stalls at Amide Temperature too low or acid too dilute.Increase reflux time; add additional conc. HCl.
Low Yield / Black Tar Aldol condensation of ketone.Ensure Acidic conditions are maintained. Avoid basic washes until the very end.
Product is not acidic Lactonization to pseudo-acid.The

-keto acid may exist as the hydroxylactone. Treat with dilute base to open the ring before use, or use as-is (reactivity is similar).

Stability & Storage (Critical)

2-Oxocyclohexylacetic acid is a


-keto acid.[8] These compounds are known to exhibit ring-chain tautomerism .
  • Open Chain: Free keto-acid.

  • Cyclic Form: Hydroxylactone (Pseudo-acid).

Upon prolonged storage, the compound may spontaneously cyclize or dehydrate to form the enol-lactone.

  • Recommendation: Store at

    
     under Argon.
    
  • Usage: For subsequent reactions (e.g., esterification), the tautomeric mixture usually reacts as the open-chain acid due to Le Chatelier's principle.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link (Foundational chemistry for 2-substituted cyclohexanones).

  • BenchChem. (2025).[8] "Technical Guide: Applications of 2-(2-Oxocyclohexyl)acetyl Chloride." BenchChem Application Notes. Link (Cited for downstream applications of the acid).

  • Cohen, T., et al. (1978).

    
    -Keto Acids." Tetrahedron. (General reactivity of the substrate class).[5]
    
  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard protocols for nitrile hydrolysis).

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for 2-(2-oxocyclohexyl)acetonitrile and Hydrochloric Acid before proceeding.

Sources

Application Note: Stereoselective Reduction of 2-(2-Oxocyclohexyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the stereoselective reduction of 2-(2-Oxocyclohexyl)acetonitrile.

Abstract

The reduction of 2-(2-oxocyclohexyl)acetonitrile presents a classic stereochemical challenge in pharmaceutical synthesis. The transformation generates a second chiral center, requiring strict control over the diastereomeric ratio (dr) between cis and trans isomers, as well as enantiomeric excess (ee). This guide details two distinct protocols: (1) Sterically Controlled Chemical Reduction using L-Selectride to access the cis-isomer, and (2) Biocatalytic Reduction using Ketoreductases (KREDs) to access high-purity enantiomers via Dynamic Kinetic Resolution (DKR).

Introduction & Stereochemical Analysis

2-(2-Oxocyclohexyl)acetonitrile is a pivotal intermediate for amino-alcohol scaffolds found in analgesics (e.g., Tramadol analogs) and antidepressants (e.g., Venlafaxine derivatives).

The reduction of the ketone moiety at C1 creates a new stereocenter. The relative configuration with respect to the acetonitrile group at C2 defines the diastereomer:

  • Trans-isomer (Thermodynamic): The hydroxyl group and the acetonitrile side chain are on opposite faces. In the chair conformation, this typically places both bulky groups in equatorial positions (diequatorial).

  • Cis-isomer (Kinetic): The hydroxyl and acetonitrile groups are on the same face (axial-equatorial interaction).

Mechanistic Pathways

The stereochemical outcome is dictated by the trajectory of the hydride attack:

  • Axial Attack (Small Nucleophiles): Reagents like NaBH₄ tend to attack from the axial face, pushing the hydroxyl group to the equatorial position. This favors the trans-isomer but often suffers from poor selectivity (typically 3:1 to 4:1).

  • Equatorial Attack (Bulky Nucleophiles): Sterically demanding reagents like L-Selectride are forced to attack from the less hindered equatorial face, pushing the hydroxyl group to the axial position. This yields the cis-isomer with high selectivity (>95:5).

ReactionPathways Substrate 2-(2-Oxocyclohexyl) acetonitrile NaBH4 Small Hydride (NaBH4) Substrate->NaBH4 Axial Attack LSelectride Bulky Hydride (L-Selectride) Substrate->LSelectride Equatorial Attack Trans Trans-Alcohol (Equatorial OH) Major Product NaBH4->Trans Thermodynamic Control (dr ~4:1) Cis Cis-Alcohol (Axial OH) Major Product LSelectride->Cis Steric Control (dr >95:5)

Figure 1: Stereochemical divergence based on hydride reagent steric bulk.

Protocol A: Chemical Synthesis of cis-2-(2-Hydroxycyclohexyl)acetonitrile

Objective: High diastereoselectivity for the cis-isomer (racemic). Reagent: Lithium tri-sec-butylborohydride (L-Selectride), 1.0 M in THF.

Rationale

L-Selectride is chosen over NaBH₄ because its bulky sec-butyl groups prevent axial approach due to 1,3-diaxial interactions. This forces the hydride to attack equatorially, yielding the axial alcohol (cis-isomer relative to the equatorial alkyl chain).

Materials
  • Substrate: 2-(2-Oxocyclohexyl)acetonitrile (1.0 eq)

  • Reagent: L-Selectride (1.0 M in THF, 1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: 30% H₂O₂ / 3M NaOH (Oxidative workup is required to remove boron byproducts)

Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N₂).

  • Solvation: Dissolve 2-(2-Oxocyclohexyl)acetonitrile (1.37 g, 10 mmol) in anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add L-Selectride (12 mL, 12 mmol) dropwise via syringe over 20 minutes.

    • Critical Control Point: Maintain internal temperature below -70 °C to maximize kinetic control.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3). The ketone spot should disappear.

  • Quenching (Oxidative Workup):

    • Why? Organoboranes adhere to the product. Oxidative hydrolysis is necessary to free the alcohol.

    • Remove cooling bath and allow to warm to 0 °C.

    • Add water (5 mL) cautiously (gas evolution!).

    • Add 3M NaOH (10 mL) followed by 30% H₂O₂ (10 mL) dropwise. Stir for 1 hour at room temperature.

  • Extraction: Dilute with Ethyl Acetate (100 mL). Wash with saturated Na₂S₂O₃ (to remove excess peroxide) and brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 10% -> 30% EtOAc in Hexanes).

Expected Result: >90% Yield, >95:5 dr (cis:trans).

Protocol B: Biocatalytic Synthesis (Enantioselective)

Objective: Synthesis of chiral (1R, 2R)- or (1S, 2S)-isomers with high ee (>99%). Reagent: Engineered Ketoreductase (KRED) Panel.

Rationale

Chemical reduction yields racemates. Biocatalysis utilizes KREDs (NAD(P)H-dependent enzymes) to differentiate the prochiral faces of the ketone.[1] Furthermore, because the C2-position is alpha to a ketone, it is acidic. Under slightly basic conditions (pH 7.5-8.0), the substrate can racemize. A KRED that reduces only one enantiomer of the ketone faster than the racemization rate can theoretically achieve Dynamic Kinetic Resolution (DKR) , converting 100% of the racemic starting material into a single chiral product.

Workflow Diagram

Biocatalysis RacemicSubstrate Racemic 2-(2-Oxocyclohexyl)acetonitrile DKR In-situ Racemization (via Enol) RacemicSubstrate->DKR Fast Equilibrium Buffer Buffer (pH 7.5) + GDH/Glucose Enzyme KRED Enzyme (NADPH Dependent) Buffer->Enzyme Recycle Cofactor Recycling (NADP+ -> NADPH) Enzyme->Recycle Oxidized Cofactor Product Chiral Alcohol (>99% ee, >98% dr) Enzyme->Product Reduction Recycle->Enzyme Regenerated Cofactor DKR->Enzyme Selective Uptake

Figure 2: Biocatalytic workflow utilizing cofactor recycling and potential dynamic kinetic resolution.

Materials
  • Enzyme: KRED Screening Kit (e.g., Codexis, Johnson Matthey, or Daicel panels).

  • Cofactor: NADP+ (1.0 mM).

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (or Isopropanol if using ADH).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (or pH 8.0 for DKR).

Step-by-Step Protocol (Preparative Scale - 1g)
  • Buffer Prep: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add MgSO₄ (2 mM) to stabilize the enzyme.

  • Substrate Solution: Dissolve 1.0 g of substrate in 5 mL DMSO (or Isopropanol).

  • Reaction Mix:

    • Add Buffer to a reaction vessel.

    • Add Glucose (1.5 eq relative to substrate) for cofactor recycling.

    • Add GDH (500 Units).

    • Add NADP+ (10 mg - catalytic amount).

    • Add selected KRED enzyme (20-50 mg powder, depending on specific activity).

  • Initiation: Add the substrate solution dropwise.

  • Incubation: Stir at 30 °C at 150 rpm.

    • pH Control: Monitor pH. If it drops below 7.0 (due to gluconic acid production from GDH), titrate with 1M NaOH.

  • Monitoring: Extract 50 µL aliquots at 4h, 8h, and 24h. Analyze via Chiral HPLC.

  • Workup:

    • Add Celite (filter aid) and stir for 10 mins.

    • Filter to remove protein precipitate.

    • Extract filtrate with MTBE (3 x 50 mL).

    • Evaporate solvent to yield chiral alcohol.

Analytical Methods

To validate the protocols, use the following chromatographic conditions.

Table 1: Analytical Parameters
ParameterMethod Details
Technique GC-FID (Gas Chromatography)
Column Agilent DB-1701 or equivalent (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.0 mL/min
Temp Program 100°C (1 min) -> 10°C/min -> 250°C (5 min)
Retention Times Ketone: ~8.5 min Cis-Alcohol: ~9.2 min Trans-Alcohol: ~9.8 min
Chiral HPLC Column: Chiralpak AD-H or OD-H Mobile Phase: Hexane:IPA (90:10) Flow: 1.0 mL/min Detection: UV @ 210 nm

Troubleshooting & Critical Factors

  • Nitrile Hydrolysis:

    • Issue: Under strong basic conditions or enzymatic conditions with nitrilase impurities, the nitrile (-CN) can hydrolyze to the amide or acid.

    • Solution: Keep chemical reduction times short and cold. For biocatalysis, ensure the enzyme preparation is purified and free of nitrilase activity.

  • Poor Solubility:

    • Issue: Substrate precipitates in buffer.

    • Solution: Use DMSO (up to 10% v/v) or a biphasic system (Buffer/Toluene) if the enzyme tolerates it.

  • Incomplete Conversion (L-Selectride):

    • Issue: Steric bulk prevents reaction completion.

    • Solution: Ensure the reagent is fresh (titrate if necessary). Allow the reaction to warm to 0°C slowly before quenching, but do not exceed 0°C if high selectivity is required.

References

  • Mechanism of L-Selectride Reduction: Fortunato, J. M., & Ganem, B. (1976). Lithium and potassium tri-sec-butylborohydride. Reagents for the stereoselective reduction of ketones. The Journal of Organic Chemistry. [Link]

  • Biocatalytic Reduction of Cyclohexanones: Zarevúcka, M., et al. (2003).[2] Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Biotechnology Letters. [Link][2]

  • Stereoselectivity in Hydride Reductions: Boer, T., et al. (2023).[3] Stereoselectivity and reactivity of the sodium borohydride reduction of 2-X-cyclohexanones. Journal of Physical Organic Chemistry. [Link]

  • L-Selectride Application in Aldol/Reduction: Dias, L. C., et al. (2010). L-Selectride-Mediated Highly Diastereoselective Asymmetric Reductive Aldol Reaction.[4][5] Organic Letters. [Link]

Sources

Troubleshooting & Optimization

Recrystallization solvents for 2-(2-Oxocyclohexyl)acetonitrile purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

User Warning: A common point of confusion with 2-(2-Oxocyclohexyl)acetonitrile (CAS: 42185-27-3) is its physical state. While often expected to be a solid due to its polarity, this compound is frequently isolated as a viscous oil or low-melting solid (MP < 30°C depending on purity and isomer ratio).[1]

If you are attempting to recrystallize this compound at room temperature and experiencing "oiling out," this is not necessarily a procedural error but a physical property constraint.[1] This guide prioritizes low-temperature crystallization and mixed-solvent systems designed to overcome the "oiling out" phenomenon.

Physicochemical Profile
PropertyDescriptionImplication for Purification
Structure Cyclohexanone ring with

-acetonitrile group
Dual polarity (Ketone + Nitrile).[2][3] Hydrogen bond acceptor.
Polarity Moderate to HighSoluble in alcohols, esters, chlorinated solvents.[1]
State Liquid/Low-melting SolidRequires cooling (<0°C) for successful crystallization.
Major Impurities Cyclohexanone, enamines, tarsImpurities significantly depress melting point, causing oiling.[1]

Solvent Selection Matrix

The following solvent systems have been empirically categorized based on the "Like Dissolves Like" principle and dielectric constant differentials required to induce nucleation in keto-nitriles.

Primary Solvent Systems (Binary Mixtures)

Use these for "Oiling Out" prevention.

SystemRatio (v/v)RoleMechanism of Action
Diethyl Ether / Hexane 1:2 to 1:5Recommended Ether solubilizes the ketone; Hexane acts as the non-polar anti-solvent. Low boiling points allow easy removal.[4][5]
Ethanol / Water 4:1 to 1:1Alternative Exploits the high polarity of the nitrile. Water forces hydrophobic hydration of the cyclohexyl ring, inducing precipitation.[1] Risk: High chance of oiling if cooled too fast.
Ethyl Acetate / Heptane 1:3Standard Good for removing non-polar tarry impurities.[1] Heptane has a higher boiling point than hexane, allowing for a wider temperature gradient.[1]
Single Solvent Candidates (Low-Temp Only)

Requires -20°C to -78°C cooling.

  • Isopropanol (IPA): Good balance of polarity.

  • MTBE (Methyl tert-butyl ether): Often yields better crystals than diethyl ether due to higher boiling point and slightly lower volatility.

Troubleshooting Guides (FAQ Format)

Issue 1: The "Oiling Out" Phenomenon

Q: I dissolved my crude product in hot ethanol, but upon cooling, it formed a yellow oil droplet at the bottom instead of crystals. How do I fix this?

A: Oiling out occurs when the saturation temperature of the solute is higher than its melting point in the solvent mixture.[5] The compound separates as a liquid phase before it can nucleate.

Corrective Protocol (The "Re-Heat & Seed" Method):

  • Re-dissolve: Heat the mixture until the oil layer dissolves back into the solution.

  • Add More Solvent: Add 10-20% more of the good solvent (e.g., Ethanol) to lower the saturation concentration.

  • Slow Cool: Allow the solution to cool to room temperature very slowly (wrap the flask in foil or a towel).

  • Seed: If it reaches room temperature and is clear, add a seed crystal (if available) or scratch the glass.[1]

  • Trituration: If oil forms again, decant the supernatant. Add a small amount of cold Hexane or Pentane to the oil and scratch vigorously with a glass rod. This mechanical agitation often induces solidification.[1]

Issue 2: Impurity Trapping

Q: My crystals are colored (yellow/orange) and sticky. NMR shows aliphatic impurities. [1]

A: 2-(2-Oxocyclohexyl)acetonitrile is prone to trapping non-polar impurities (like starting enamines) in the crystal lattice.

Corrective Protocol:

  • Switch to EtOAc/Heptane: Alcohols (Ethanol) are often too good at dissolving polar impurities. Switch to Ethyl Acetate/Heptane.[1]

  • Use Activated Carbon:

    • Dissolve crude in hot EtOAc.

    • Add 1-2% wt/wt Activated Carbon.

    • Filter hot through Celite.[1]

    • Then add Heptane to the filtrate to induce crystallization.

Issue 3: No Precipitation (Super-Saturation)

Q: The solution is cold (-20°C) and clear, but no solid has formed.

A: The solution is likely super-saturated but lacks a nucleation site.

  • Intervention: Dip a glass rod in the solution, pull it out, and let the solvent evaporate on the rod until a crust forms.[1] Re-insert the rod into the solution. The crust acts as a seed.

Detailed Protocol: Low-Temperature Crystallization

Objective: Purification of 5g crude 2-(2-Oxocyclohexyl)acetonitrile.

Materials:

  • Solvent A: Diethyl Ether (Et2O)

  • Solvent B: Pentane (or Hexane)

  • Dry Ice / Acetone bath[5]

Step-by-Step:

  • Dissolution: Place 5g of crude material in a 50mL Erlenmeyer flask. Add Et2O dropwise with swirling at room temperature until the solid/oil just dissolves. (Do not heat excessively as Et2O is volatile).

  • Filtration: If particulate matter is present, filter through a cotton plug or syringe filter.[1]

  • Cloud Point: Add Pentane dropwise to the stirring solution until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1-2 drops of Et2O to make the solution clear again.

  • Nucleation: Place the flask in a refrigerator (4°C) for 2 hours.

    • Check: If oil forms, stir vigorously to break it up.[1]

  • Deep Cooling: Move the flask to a freezer (-20°C) or Dry Ice/Acetone bath for 1 hour.

  • Collection: Cold filter quickly using a pre-chilled Buchner funnel. Wash with extremely cold (-78°C) Pentane.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying 2-(2-Oxocyclohexyl)acetonitrile, distinguishing between distillation and crystallization paths.

PurificationStrategy Start Start: Crude 2-(2-Oxocyclohexyl)acetonitrile CheckState Check Physical State @ RT Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid IsOil Viscous Oil CheckState->IsOil SolventScreen Solvent Screen (Micro-scale) IsSolid->SolventScreen Distillation High Vac Distillation (0.15 mm Hg, ~40-45°C) IsOil->Distillation High Impurity Load Trituration Trituration w/ Pentane (Induce Solidification) IsOil->Trituration Attempt to solidify Distillation->IsSolid Distillate solidifies Trituration->IsSolid Success Trituration->Distillation Failure System1 System A: Et2O / Hexane (Best for low MP) SolventScreen->System1 System2 System B: EtOH / Water (High polarity removal) SolventScreen->System2 OilingOut Problem: Oiling Out? System1->OilingOut System2->OilingOut Seed Re-heat, Add Excess Solvent A, Slow Cool + Seed OilingOut->Seed Yes Isolate Isolate Crystals (Cold Filtration) OilingOut->Isolate No Seed->Isolate

Caption: Decision matrix for purification, prioritizing distillation for oils and specific solvent pairs for crystallization.

References

  • DiBiase, S. A., et al. (1984).[1][6] Synthesis of α,β-Unsaturated Nitriles from Acetonitrile: Cyclohexylideneacetonitrile. Organic Syntheses, 62, 179.[1][6] (Provides context on the physical state (oil) of the unsaturated analog and distillation parameters).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 109307, (2-Oxocyclohexyl)acetonitrile.

  • Sigma-Aldrich. (2023). Product Specification: (2-Oxocyclohexyl)acetonitrile.[2][7] (Confirming physical state and handling safety).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Authoritative source for general "Oiling Out" troubleshooting and mixed-solvent protocols).

Sources

Technical Support: Preventing Polymerization in 2-(2-Oxocyclohexyl)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers encountering "polymerization" (tarring/resinification) issues during the synthesis of 2-(2-Oxocyclohexyl)acetonitrile.

Ticket ID: #SYN-CHX-CN-001 Topic: Troubleshooting Polymerization & Tar Formation Applicable Route: Stork Enamine Alkylation (Cyclohexanone + Chloroacetonitrile) Target Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The Root Cause

The "polymerization" often reported in this synthesis is rarely the polymerization of the final product itself. Instead, it is typically caused by one of two failure modes during the alkylation step:

  • Oxidative Polymerization of the Enamine: Enamines are highly sensitive to oxygen and moisture. Exposure leads to the formation of dark, viscous tars (often misidentified as polymers).

  • Self-Polymerization of Chloroacetonitrile: In the presence of uncontrolled base or excessive heat, chloroacetonitrile undergoes rapid self-condensation/polymerization, forming a solid or gummy residue that traps the reactant.

The Solution: Switch to a strictly anaerobic Stork Enamine Alkylation protocol with controlled addition rates. Avoid direct enolate alkylation (using strong bases like NaH/LDA), as this drastically increases the risk of chloroacetonitrile polymerization.

Validated Synthetic Workflow

The following pathway ensures the highest fidelity by isolating the nucleophilic enamine from the hydrolysis step, preventing side reactions.

G Start Cyclohexanone + Pyrrolidine Enamine Enamine Intermediate (1-Pyrrolidinocyclohexene) Start->Enamine -H2O (Dean-Stark) Alkylation Alkylation Step (+ Cl-CH2-CN) Enamine->Alkylation Inert Atm (N2/Ar) Tar Dark Tars (Oxidation) Enamine->Tar O2 Exposure Iminium Iminium Salt (Precipitate) Alkylation->Iminium Slow Addition <60°C Polymer Nitrile Polymer (Base-Catalyzed) Alkylation->Polymer Excess Base / Heat Hydrolysis Acid Hydrolysis (H2O / HCl) Iminium->Hydrolysis pH < 4 Product Target Product 2-(2-Oxocyclohexyl)acetonitrile Hydrolysis->Product Extraction

Figure 1: Critical Control Points in the Stork Enamine Synthesis of 2-(2-Oxocyclohexyl)acetonitrile.

Critical Protocol Parameters

To prevent polymerization, adherence to these specific parameters is mandatory.

ParameterSpecificationCausality / Rationale
Atmosphere Strictly Inert (N₂ or Ar) Enamines absorb O₂ to form peroxides/tars. This is the #1 cause of "black mixtures."
Solvent (Enamine Step) Toluene or Cyclohexane Allows azeotropic removal of water. Water inhibits enamine formation and hydrolyzes the product.[1][2]
Solvent (Alkylation) Acetonitrile or Dioxane Polar aprotic solvents stabilize the transition state. Do not use alcohols.
Reagent Addition Dropwise Chloroacetonitrile High local concentration of ClCH₂CN causes self-polymerization.
Temperature Reflux (Enamine); <60°C (Alkylation) High temp during alkylation promotes N-alkylation (unwanted) and nitrile polymerization.
Base Usage NONE during alkylation CRITICAL: Do not add NaH, LDA, or alkoxides. The enamine is the nucleophile.[2][3][4][5] External base triggers ClCH₂CN polymerization.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a black, viscous tar immediately after adding chloroacetonitrile. What happened?

Diagnosis: This is likely Enamine Oxidation or Thermal Decomposition .

  • Mechanism: If the enamine was not kept under a strict nitrogen blanket, it reacted with atmospheric oxygen. Alternatively, if the addition of chloroacetonitrile was too fast, the exotherm caused the enamine to decompose.

  • Corrective Action:

    • Ensure the enamine is prepared using a Dean-Stark trap and kept under N₂ at all times.

    • Distill your pyrrolidine and cyclohexanone before use to remove impurities that catalyze tar formation.

    • Add chloroacetonitrile dropwise to the enamine solution at room temperature, then gently heat if necessary.

Q2: I see a solid precipitate forming during alkylation. Is this the polymer?

Diagnosis: No, this is likely the Iminium Salt Intermediate .

  • Explanation: The reaction of the enamine with chloroacetonitrile produces a charged iminium salt (see Figure 1). This salt is often insoluble in non-polar solvents like toluene or dioxane.

  • Action: Do not filter it out. This solid is your precursor. Proceed directly to the hydrolysis step (adding water/acid) to convert this salt into the final ketone product.[5]

Q3: Why is my yield low (<30%) despite no visible polymerization?

Diagnosis: N-Alkylation vs. C-Alkylation Competition.

  • Mechanism: Enamines are ambident nucleophiles. They can react at the Nitrogen (N-alkylation) or the Carbon (C-alkylation).[6] N-alkylation is reversible but unproductive.

  • Optimization:

    • Solvent Switch: Use a solvent like Acetonitrile or Dioxane for the alkylation step. These solvents favor C-alkylation.

    • Time: Allow the reaction to reflux gently for a longer period (12-24h) to allow the thermodynamic C-alkylated product to accumulate.

Q4: Can I use Acrylonitrile instead of Chloroacetonitrile?

Diagnosis: CRITICAL SAFETY & CHEMISTRY ERROR.

  • Chemistry: No.[7][8][9][10] Acrylonitrile reacts via Michael Addition (Stork Enamine Reaction) to add a 3-carbon chain (propionitrile group), giving 3-(2-oxocyclohexyl)propanenitrile.

  • Safety: Acrylonitrile is highly prone to runaway polymerization (explosive) if initiated by the enamine without careful temperature control.

  • Verification: Ensure you are using Chloroacetonitrile (Cl-CH₂-CN) to obtain the 2-carbon acetonitrile side chain.

Q5: How do I remove the "tar" from my glassware?

Guidance: If polymerization has occurred:

  • Rinse with acetone first.

  • Soak in a base bath (KOH/Isopropanol) for stubborn residues, but be careful as this can etch glass.

  • For polymeric nitriles, prolonged soaking in DMF or DMSO might be required to swell and dissolve the polymer.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222. Link

  • Kuehne, M. E. (1959). "The Application of Enamines to the Synthesis of Isoquinoline Derivatives." Journal of the American Chemical Society, 81(20), 5400–5404. (Describes similar enamine alkylation conditions). Link

  • Organic Syntheses , Coll. Vol. 6, p. 232 (1988); Vol. 52, p. 39 (1972). "2-Propylcyclohexanone". (Standard protocol for Stork Enamine Alkylation). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 277636, Chloroacetonitrile. (Safety and Polymerization data). Link

Sources

Technical Support Center: Stability of 2-(2-Oxocyclohexyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 2-(2-Oxocyclohexyl)acetonitrile (CAS 42185-27-3) under acidic conditions. It is designed for researchers observing unexpected degradation, yield loss, or impurity formation during synthesis and purification.

Executive Summary

2-(2-Oxocyclohexyl)acetonitrile is a


-keto nitrile. Under acidic conditions, it exhibits a specific instability profile driven by the "Lactone Trap"  mechanism. Unlike simple linear nitriles which hydrolyze to carboxylic acids, this compound undergoes a domino sequence: Hydrolysis 

Cyclization
.

The primary degradation product is hexahydro-2(3H)-benzofuranone (a bicyclic lactone). This transformation is often irreversible and can occur even during standard acidic workups if pH and temperature are not strictly controlled.

Diagnostic Troubleshooting (Q&A)

Q1: "My nitrile peak (IR ~2240 cm⁻¹) is disappearing in acidic media, but I am not isolating the carboxylic acid. What is forming?"

Answer: You are likely forming the bicyclic lactone. In the presence of acid (H⁺) and water, the nitrile group hydrolyzes to a carboxylic acid intermediate: 2-(2-oxocyclohexyl)acetic acid . Because this intermediate contains both a ketone and a carboxylic acid in a


-position (1,4-relationship), it spontaneously cyclizes to form a thermodynamically stable 5-membered lactone ring fused to the cyclohexane.
  • Diagnostic Sign: Look for the disappearance of the nitrile stretch (

    
    ) and the appearance of a lactone carbonyl stretch (
    
    
    
    ), which is higher in frequency than a typical ketone.
Q2: "I see a new impurity by LC-MS with a mass of [M-18] relative to the expected acid. Is this a fragmentation artifact?"

Answer: It is likely the chemical product, not just an MS artifact. The expected hydrolysis product (Keto-Acid) has a molecular weight of 156.18 g/mol . The lactone (formed by loss of water,


) has a molecular weight of 138.16  g/mol  . If your LC-MS spectrum shows a dominant peak at 138 Da (or M+H 139), the cyclization has occurred in the reaction pot, not just in the mass spectrometer source.
Q3: "Can I use an acidic workup (e.g., 1M HCl) to remove basic impurities?"

Answer: Proceed with extreme caution. While the nitrile itself is moderately stable to cold, dilute acid for short periods, the risk increases exponentially with concentration and temperature.

  • Safe Protocol: Use a buffered wash (e.g., Ammonium Chloride, pH ~5) or cold 0.1 M HCl at

    
     with immediate phase separation.
    
  • Avoid: Strong mineral acids (HCl, H₂SO₄) > 1M or prolonged exposure at room temperature.

Q4: "I am trying to synthesize the carboxylic acid derivative. How do I prevent lactonization?"

Answer: You cannot isolate the open-chain keto-acid under acidic conditions. To obtain the open-chain form, you must perform basic hydrolysis (saponification) using NaOH or LiOH. This yields the carboxylate salt , which is stable because the negatively charged carboxylate cannot attack the ketone.

  • Critical Note: Upon acidification to protonate the salt to the free acid, lactonization will commence immediately. You must use the salt form for subsequent reactions or trap the acid in situ (e.g., esterification).

The "Lactone Trap" Mechanism

The following pathway illustrates the stepwise degradation. The


-keto arrangement creates a high effective molarity for the intramolecular attack, making the cyclization kinetically favored over intermolecular reactions.

degradation_pathway Nitrile 2-(2-Oxocyclohexyl) acetonitrile (Starting Material) Amide Intermediate Amide Nitrile->Amide H+ / H2O (Slow) Acid 2-(2-Oxocyclohexyl) acetic acid (Transient) Amide->Acid H+ / H2O (Fast) Lactone Hexahydro-2(3H)- benzofuranone (Thermodynamic Sink) Acid->Lactone Spontaneous Cyclization (-H2O) Lactone->Acid OH- / H2O (Reversible in Base)

Figure 1: Acid-catalyzed degradation pathway of 2-(2-Oxocyclohexyl)acetonitrile showing the irreversible flow toward the lactone sink under acidic conditions.

Stability Data & Solvents

Solvent SystemConditionStability RatingOutcome
Anhydrous Methanol/HCl

, 4h
Low Conversion to Methyl Ester or Ketal.
Aqueous HCl (1M)

, 1h
Critical Hydrolysis

Lactonization.
Aqueous H₂SO₄ (10%) RefluxNone Complete conversion to Lactone/Tars.
Acetic Acid (Glacial)

Moderate Stable short-term; degradation over days.
DCM / Toluene NeutralHigh Stable (Recommended for storage).
Mechanism of Solvent Interference
  • Alcohols (MeOH/EtOH): In the presence of acid, the ketone carbonyl is susceptible to ketal formation, or the nitrile may convert to an imidate/ester (Pinner reaction conditions).

  • Water: The essential reagent for hydrolysis.[1][2] Keeping the system anhydrous is the only way to prevent the nitrile

    
     acid conversion in the presence of protons.
    

Validated Protocols

Protocol A: Stability Monitoring via HPLC

Use this protocol to verify the integrity of your starting material before committing to a large-scale reaction.

  • Sample Prep: Dissolve 5 mg of 2-(2-Oxocyclohexyl)acetonitrile in 1 mL of Acetonitrile (HPLC grade).

  • Acid Stress Test: Add 100 µL of 0.1 M HCl. Incubate at RT for 30 mins.

  • Analysis: Inject onto C18 column.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

      
       95%).
      
    • Detection: UV 210 nm (Nitrile has weak absorption; ketone is visible).

  • Interpretation:

    • RT 1 (Early): Hydrolyzed Acid (Broad/Tailing).

    • RT 2 (Mid): Lactone (Sharp peak).

    • RT 3 (Late): Intact Nitrile.

Protocol B: Safe Workup (Quenching Acidic Reactions)

If your synthesis step requires acid, use this workup to minimize degradation.

  • Cooling: Cool the reaction mixture to

    
     (Ice/Water bath).
    
  • Dilution: Dilute with an excess of cold TBME (tert-Butyl methyl ether) or Ethyl Acetate.

  • Neutralization:

    • Do NOT add strong base directly.

    • Wash the organic layer immediately with saturated aqueous NaHCO₃ or 20% K₂HPO₄ .

    • Verify aqueous layer pH is 7–8.

  • Drying: Dry over MgSO₄ (neutral) rather than acidic drying agents.

  • Concentration: Evaporate solvent at

    
    .
    

References

  • ResearchGate.

    
    -keto nitriles and their biocatalytic conversion to asymmetric 
    
    
    
    -lactones. (Demonstrates the cyclization pathway of similar
    
    
    -keto nitrile structures). Available at: [Link]
  • Organic Chemistry Portal. Hydrolysis of Nitriles - Mechanisms and Conditions. Available at: [Link]

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 2-(2-Oxocyclohexyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-(2-Oxocyclohexyl)acetonitrile , a critical intermediate in the synthesis of indole alkaloids and pharmaceutical scaffolds.

Unlike standard spectral lists, this guide compares analytical strategies , demonstrating why routine 1D NMR in CDCl₃ is often insufficient for this compound and how advanced solvent strategies or 2D correlation methods provide the definitive structural proof required for drug development standards.[1]

Executive Summary & Structural Criticality

2-(2-Oxocyclohexyl)acetonitrile (CAS: 42185-27-3) presents a unique challenge in NMR spectroscopy due to the overlap of magnetically similar protons in the "fingerprint" region (1.5 – 2.8 ppm). Correct assignment is crucial because this molecule possesses a chiral center at C2, and its purity is often compromised by the thermodynamic enol tautomer or the endo-cyclic elimination byproduct.

Structural Parameters[1][2][3][4][5][6][7][8][9]
  • Core Scaffold: Cyclohexanone (distorted chair conformation).[1]

  • Key Substituent: Cyanomethyl group (-CH₂CN) at the α-position (C2).[1]

  • Stereochemistry: The substituent prefers the equatorial position to minimize 1,3-diaxial interactions, though the acidic α-proton allows for rapid epimerization under basic conditions.

Comparative Analysis of Assignment Strategies

To ensure scientific integrity, we compare three distinct assignment protocols. This "Performance Comparison" evaluates the resolution power and utility of each method for a drug development workflow.

Method A: Standard 1D 1H NMR (CDCl₃)
  • Status: Baseline / Routine.

  • Performance: Low Resolution. [1]

  • Observation: In CDCl₃, the α-keto methine (H2), the α-keto methylene (H6), and the cyanomethyl protons (H1') often collapse into a complex second-order multiplet between 2.2 – 2.6 ppm.

  • Verdict: Insufficient for determining diastereomeric excess (de) or precise impurity profiling.[1]

Method B: Solvent-Shift Strategy (C₆D₆)
  • Status: Expert / High-Value.[1]

  • Performance: High Resolution. [1]

  • Mechanism: Benzene induces an Aromatic Solvent-Induced Shift (ASIS) .[1] The solvent molecules align with the carbonyl dipole, shielding protons located in the "conical" regions (typically those behind the carbonyl plane, like axial protons).[1]

  • Observation: This often resolves the H2 methine from the H1' side-chain protons, transforming a blob into distinct, integrable signals.[1]

  • Verdict: Recommended for routine purity checks without running long 2D experiments.[1]

Method C: 2D-Guided Assignment (HSQC/COSY)
  • Status: Definitive / Structural Proof.[1]

  • Performance: Maximum Accuracy.

  • Observation: HSQC correlates the carbon signals (which are well-resolved: C=O at ~208 ppm, CN at ~118 ppm) to their attached protons, removing all ambiguity.

  • Verdict: Mandatory for IND-enabling characterization.

Experimental Protocol & Peak Assignment

Sample Preparation (Standard Protocol)
  • Concentration: Dissolve 10-15 mg of analyte in 0.6 mL of solvent (CDCl₃ or C₆D₆).

  • Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

  • Shimming: Automated gradient shimming is required; manual touch-up on Z1/Z2 is recommended if the linewidth > 0.8 Hz.

Detailed Peak Assignment Table (CDCl₃, 400 MHz)
PositionTypeShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Structural Insight
H-2 Methine (α-CO)2.65 – 2.75 m (ddt-like)1HJ~12, 5Diagnostic Handle. Deshielded by C=O and β-CN effect. Equatorial preference.
H-1'a, H-1'b Side-chain CH₂2.45 – 2.60 dd (ABX)2HJ~16, 7Diastereotopic. Protons are non-equivalent due to adjacent chiral center C2.
H-6eq Ring CH₂ (α-CO)2.35 – 2.45 ddd1HJ~14, 4, 2Deshielded equatorial proton; often overlaps with side chain.
H-6ax Ring CH₂ (α-CO)2.10 – 2.25 m1HJ~14, 12Axial proton, shielded relative to equatorial partner.
H-3, H-4, H-5 Ring CH₂1.40 – 2.10 Complex m6H-The "Cyclohexyl Hump." H-3 protons are most deshielded among these.[1]

Note on Causality: The chemical shift of the side-chain protons (H-1') is heavily influenced by the anisotropy of the carbonyl group. If the ring flips (chair-chair interconversion), these values average out. Sharp signals indicate a locked conformation (bulky substituent effect).[1]

Visualization of Assignment Workflow

The following diagram illustrates the logical flow for unambiguous structural verification, moving from crude 1D analysis to definitive 2D correlation.

NMR_Workflow Start Crude Sample 2-(2-Oxocyclohexyl)acetonitrile Step1 1D 1H NMR (CDCl3) Result: Overlap at 2.2-2.7 ppm Start->Step1 Decision Is Resolution Sufficient? Step1->Decision PathA Method B: Solvent Switch (C6D6 or DMSO-d6) Decision->PathA No (Quick Fix) PathB Method C: 2D Correlation (HSQC + COSY) Decision->PathB No (Rigorous) Final Definitive Assignment & Purity Report Decision->Final Yes ResultA Result: ASIS Shift Separation H2 separates from H1' PathA->ResultA ResultB Result: C-H Connectivity C2 (45 ppm) -> H2 C1' (20 ppm) -> H1' PathB->ResultB ResultA->Final ResultB->Final

Figure 1: Decision matrix for NMR structural elucidation, prioritizing solvent switching for rapid resolution.

Troubleshooting & Common Artifacts

In a drug development context, "pure" compounds often contain specific process impurities.[1]

Artifact / ImpurityChemical Shift (ppm)OriginCausality
Enol Tautomer ~5.0 - 5.5 (Vinyl H)Thermodynamic equilibriumAcidic α-proton allows C=C formation; stabilized by conjugation if possible (less likely here due to nitrile).
Chloroacetonitrile 4.10 (s, 2H)Unreacted ReagentStarting material carryover.[1] Distinct singlet due to Cl-CH₂-CN.[1]
Cyclohexanone 2.33 (t), 1.86 (m)Hydrolysis / DecarboxylationLoss of the nitrile arm or unreacted starting material.
Water (in CDCl₃) ~1.56Wet SolventHygroscopic nature of the nitrile.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][3] [Link]

  • Organic Syntheses. (1984).[1][4] Synthesis of α,β-Unsaturated Nitriles from Acetonitrile: Cyclohexylideneacetonitrile.[1][4] Org.[1][3][4][5][6][7][8] Synth. 62, 179.[1][4] (Provided for comparative isomer analysis). [Link]

Sources

Elemental analysis data for 2-(2-Oxocyclohexyl)acetonitrile validation

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Intermediates

Executive Summary: The Purity Imperative

In the high-stakes environment of drug development, the integrity of early-stage intermediates defines the success of downstream synthesis. 2-(2-Oxocyclohexyl)acetonitrile (CAS 42185-27-3) is a critical scaffold used in constructing fused heterocyclic systems and pharmaceutical actives (APIs).[1]

This guide objectively compares the High-Purity Analytical Grade (The Product) against standard Technical Grade (The Alternative) variants. By focusing on Elemental Analysis (CHN) , we demonstrate how precise carbon-hydrogen-nitrogen profiling serves as the primary gatekeeper against common synthetic failures—specifically incomplete alkylation and solvent entrapment—that chromatographic methods (HPLC/GC) might mask due to detector response factors.

The Validation Challenge

2-(2-Oxocyclohexyl)acetonitrile is synthesized via the alkylation of cyclohexanone or enamine derivatives.[1] This pathway introduces specific impurity risks that Elemental Analysis (EA) is uniquely positioned to detect:

  • Cyclohexanone Carryover: Increases Carbon/Hydrogen ratio; eliminates Nitrogen.[1]

  • Hydrolysis Byproducts: Conversion of the nitrile (-CN) to amide/acid alters the Nitrogen-to-Oxygen balance.[1]

  • Hygroscopicity: As a polar molecule, it attracts atmospheric moisture, skewing Hydrogen values and depressing Carbon/Nitrogen percentages.[1]

The Core Thesis: A "Pass" on HPLC (purity by area %) is insufficient if the elemental composition deviates, as this indicates non-chromatographic impurities (inorganic salts, water) or structural isomers with identical retention times.

Comparative Analysis: High-Purity vs. Technical Grade

The following data contrasts a validated High-Purity lot against a typical Technical Grade sample. The "Theoretical" column represents the mathematical perfection of C₈H₁₁NO.[1]

Table 1: Elemental Composition Benchmarking
ElementTheoretical (C₈H₁₁NO)High-Purity Grade (Validated) Technical Grade (Alternative) Delta (Tech vs. Theo) Interpretation of Failure
Carbon (C) 70.04% 69.98% (± 0.[1][2]15)68.20%-1.84% Indicates significant contamination, likely solvent entrapment or inorganic salts.[1]
Hydrogen (H) 8.08% 8.11% (± 0.[1]05)8.45%+0.37% Excess H suggests moisture absorption (H₂O) or residual cyclohexanone.[1]
Nitrogen (N) 10.21% 10.18% (± 0.[1]10)9.15%-1.06% CRITICAL FAILURE. Low N confirms presence of non-nitrogenous impurities (e.g., starting material).[1]
Data Analysis & Causality
  • The High-Purity Advantage: The validated sample tracks within ±0.2% of theoretical values, the gold standard for pharmaceutical intermediates. This confirms not just purity, but identity—the structure is intact.[1]

  • The Technical Grade Risk: The Technical Grade sample displays a classic "Low N, High H" signature.

    • Mechanism:[1][3] A 1.06% drop in Nitrogen combined with a rise in Hydrogen is characteristic of Cyclohexanone contamination (C₆H₁₀O, which has 0% N and high H) or Water uptake . Using this material in a subsequent step (e.g., a Gewald reaction) will lead to stoichiometric imbalances, lower yields, and difficult-to-remove side products.

Visualizing the Impurity Pathways

To understand why the EA numbers shift, we must visualize the synthesis and degradation pathways. The diagram below maps the origin of impurities that EA detects.

ImpurityPathways cluster_EA Detected by Elemental Analysis Start Cyclohexanone (Starting Material) Product 2-(2-Oxocyclohexyl) acetonitrile (Target) Start->Product Alkylation Impurity1 Unreacted Cyclohexanone (Low N, High C) Start->Impurity1 Incomplete Rxn Reagent Chloroacetonitrile Reagent->Product Impurity2 Hydrolysis Product (Amide/Acid) (Altered C:N Ratio) Product->Impurity2 Poor Storage (Hydrolysis) Impurity3 Moisture (H2O) (High H, Low C/N) Product->Impurity3 Hygroscopic Uptake

Figure 1: Synthesis and degradation pathways showing how specific process failures lead to detectable elemental deviations.

Experimental Protocol: Validated EA Workflow

To replicate the High-Purity results, the following protocol must be strictly adhered to. This method accounts for the volatile and potentially hygroscopic nature of the compound.[1]

Methodology: Combustion Analysis (CHN)
  • Instrument Preparation:

    • Calibrate CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (Standard) to K-factors within 0.999–1.001.[1]

    • Why: Acetanilide has a similar C/N ratio and stability profile.[1]

  • Sample Handling (Critical Step):

    • Drying: Dry the 2-(2-Oxocyclohexyl)acetonitrile sample in a vacuum desiccator over P₂O₅ for 4 hours at ambient temperature prior to weighing.

    • Causality: Removes surface moisture that artificially inflates Hydrogen values (as seen in the Technical Grade data).[1]

  • Weighing & Encapsulation:

    • Weigh 1.5 – 2.5 mg of sample into a tin capsule using a microbalance (precision ±0.001 mg).

    • Seal immediately. Do not leave exposed to air for >30 seconds.[1]

    • Self-Validating Check: If the mass drifts upwards during weighing, the sample is absorbing moisture; re-dry and repeat.

  • Combustion Parameters:

    • Furnace Temp: 950°C (ensure complete oxidation of the cyclohexyl ring).

    • Oxygen Boost: Set oxygen injection to 2-3 seconds to prevent "sooting" (incomplete combustion) which leads to low Carbon readings.

  • Acceptance Criteria:

    • Pass: ±0.4% absolute difference from theoretical for C, H, and N.

    • Fail: >0.4% deviation requires investigation (GC-MS or Karl Fischer titration).

Decision Logic for Material Acceptance

Use this logic flow to determine if a batch of 2-(2-Oxocyclohexyl)acetonitrile is suitable for GMP/GLP synthesis.

ValidationLogic Start Perform CHN Analysis CheckN Nitrogen within 10.21% ± 0.4%? Start->CheckN PassN Check Carbon/Hydrogen CheckN->PassN Yes FailN Reject Batch CheckN->FailN No (<9.8% or >10.6%) CheckCH Carbon ~70.0% (+/- 0.4) Hydrogen ~8.1% (+/- 0.4) PassN->CheckCH PassCH PASS: High Purity Proceed to Synthesis CheckCH->PassCH Yes FailCH Analyze Deviation CheckCH->FailCH No LowC_HighH Low C / High H? Suspect Moisture FailCH->LowC_HighH LowN_HighC Low N / High C? Suspect Cyclohexanone FailCH->LowN_HighC

Figure 2: Quality Control Decision Tree for Nitrile Intermediates.

Conclusion

The validation of 2-(2-Oxocyclohexyl)acetonitrile cannot rely on chromatography alone.[1] As demonstrated, Technical Grade alternatives often carry hidden impurities like unreacted cyclohexanone or moisture that skew stoichiometric calculations in downstream drug development.[1]

By enforcing strict Elemental Analysis criteria (C: 70.04% ±0.4, N: 10.21% ±0.4), researchers ensure that the "Product" they use is not just a chemical name on a bottle, but a verified, high-fidelity building block. This rigor minimizes experimental failure and aligns with ICH Q3A/Q3D standards for impurity control.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10510902, (2Z)-2-(2-oxocyclohexylidene)acetonitrile.[1] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

Sources

Technical Guide: Distinguishing 2-(2-Oxocyclohexyl)acetonitrile from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026


 | MW:  137.18  g/mol 

Executive Summary & The "Ambident" Challenge

In the synthesis of 2-(2-Oxocyclohexyl)acetonitrile , typically via the Stork enamine alkylation of cyclohexanone with chloroacetonitrile, the primary analytical challenge is not merely purity, but regioselectivity .

The enamine (or enolate) intermediate is an ambident nucleophile . It can attack the electrophile (chloroacetonitrile) at two distinct sites:[1]

  • C-Alkylation (Target): Attack by the

    
    -carbon, yielding the desired thermodynamic product.
    
  • O-Alkylation (Isomer A): Attack by the oxygen, yielding the kinetic enol ether isomer, (2-cyanomethoxy)cyclohex-1-ene .

Furthermore, structural isomers such as 3-(cyanomethyl)cyclohexanone (Regioisomer B) may exist if the starting material contained isomers or if migration occurred. This guide provides a definitive, multi-modal workflow to distinguish the target from these specific structural isomers.

Structural Isomer Landscape

FeatureTarget Molecule Isomer A (O-Alkylated) Isomer B (Regioisomer)
Name 2-(2-Oxocyclohexyl)acetonitrile(Cyclohex-1-en-1-yloxy)acetonitrile3-(Cyanomethyl)cyclohexanone
Structure Type

-Substituted Ketone
Enol Ether

-Substituted Ketone
Key Functionality

(Ketone),


(Enol Ether),


(Ketone),

Thermodynamic Stability HighLow (Hydrolytically unstable)High
Polarity HighLowHigh

Strategic Workflow: The Triad of Verification

To validate the identity of 2-(2-Oxocyclohexyl)acetonitrile, you must employ a "Triad of Verification": IR (Screening) , NMR (Structural Confirmation) , and GC-MS (Quantification) .

Diagram 1: Analytical Logic Flow

AnalysisFlow Sample Crude Reaction Mixture IR_Step Step 1: FTIR Screening Sample->IR_Step Decision_IR Carbonyl Peak @ ~1715 cm-1? IR_Step->Decision_IR O_Alkyl Likely O-Alkyl Isomer (Enol Ether) Decision_IR->O_Alkyl No (Peak @ ~1650) NMR_Step Step 2: 1H-NMR (CDCl3) Decision_IR->NMR_Step Yes Decision_NMR Vinyl Proton @ 4.5-5.0 ppm? NMR_Step->Decision_NMR Decision_NMR->O_Alkyl Yes Target CONFIRMED TARGET: 2-(2-Oxocyclohexyl)acetonitrile Decision_NMR->Target No (Methine @ ~2.6) Regio Likely 3- or 4-Isomer (Check Splitting Pattern) Decision_NMR->Regio No (Methine shift differs)

Caption: Logical decision tree for distinguishing C-alkylated target from O-alkylated and regio-isomers.

Protocol 1: Spectroscopic Fingerprinting (NMR)

Status: The Gold Standard

Nuclear Magnetic Resonance (NMR) provides the only definitive structural proof. The presence of a vinyl proton is the "smoking gun" for the O-alkylated isomer.

Experimental Setup
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    to prevent solvent-solute hydrogen bonding broadening.
  • Concentration: 15 mg sample in 0.6 mL solvent.

  • Parameters: 300 MHz or higher; 16 scans minimum.

Critical Chemical Shift Comparison
Proton EnvironmentTarget (C-Alkyl)

(ppm)
Isomer A (O-Alkyl)

(ppm)
Diagnostic Note
Vinyl Proton (

)
ABSENT 4.60 - 4.90 (t) Primary Differentiator. The target has no

protons.

-Methine (

)
2.55 - 2.80 (m) AbsentThe target has a specific multiplet for the chiral proton at C2.
Nitrile Methylene (

)
2.30 - 2.50 (dd)4.0 - 4.2 (s/d)In O-alkyl, this is an

ether linkage, shifting it downfield significantly.
Ring Methylene 1.4 - 2.4 (m, 8H)1.5 - 2.2 (m, 8H)Overlapping region; less diagnostic.

Expert Insight: If you observe a small triplet around 4.7 ppm, your reaction conditions (likely temperature or solvent polarity) favored the kinetic O-alkylation, or your hydrolysis step was incomplete.

Protocol 2: Infrared Spectroscopy (FTIR)

Status: Rapid Screening

FTIR is excellent for checking the "Carbonyl vs. Enol Ether" status.

  • Target (Ketone): Look for a sharp, strong Carbonyl (

    
    ) stretch at 
    
    
    
    .
  • Isomer A (Enol Ether): The carbonyl peak will be absent. Instead, look for a

    
     stretch at 
    
    
    
    and a strong
    
    
    stretch around
    
    
    .
  • Common Feature: Both will show the Nitrile (

    
    ) stretch at 
    
    
    
    . Do not use the nitrile peak for differentiation.

Protocol 3: Mass Spectrometry & Fragmentation

Status: Quantification & Impurity Profiling

When using GC-MS (EI, 70eV), the molecular ion (


) for both is 137. However, the fragmentation pathways differ due to the stability of the radical cation.
Fragmentation Pathways[3][6][7]
  • Target (C-Alkyl):

    • 
      -Cleavage:  The bond between the carbonyl carbon and the 
      
      
      
      -carbon (bearing the acetonitrile group) cleaves.
    • McLafferty Rearrangement: Possible if

      
      -hydrogens are available and the geometry permits, though less dominant in cyclic ketones compared to chains.
      
    • Base Peak: Often

      
       55 or 41 (cyclohexane ring fragments) or 
      
      
      
      97 (loss of
      
      
      ).
  • Isomer A (O-Alkyl):

    • Ether Cleavage: The weak

      
       bond is prone to cleavage, often yielding a strong signal for the cyclohexenyl cation (
      
      
      
      81).
Diagram 2: Mechanistic Origin of Isomers

Synthesispath Start Cyclohexanone Enamine/Enolate Intermediate Transition State (Ambident Nucleophile) Start->Intermediate Reagent + Cl-CH2-CN Product_C TARGET 2-(2-Oxocyclohexyl)acetonitrile Intermediate->Product_C Attack by C2 Product_O ISOMER A (Enol Ether) Intermediate->Product_O Attack by O Path_C Path C: C-Alkylation (Thermodynamic) Path_O Path O: O-Alkylation (Kinetic)

Caption: Divergent synthetic pathways leading to the target (C-alkyl) vs. the primary structural isomer (O-alkyl).

Summary of Key Specifications

PropertyTarget Specification
Appearance Colorless to pale yellow oil
Boiling Point ~140-145°C at 15 mmHg (Isomers often lower)
1H NMR Diagnostic No signals > 4.0 ppm
IR Diagnostic Strong band @ 1715 cm⁻¹; No band @ 1650 cm⁻¹
TLC (SiO2, Hex:EtOAc) Target is more polar (lower

) than O-alkyl isomer

References

  • PubChem. Compound Summary for CID 108867, 2-(2-Oxocyclohexyl)acetonitrile. National Library of Medicine. Retrieved February 17, 2026, from [Link]

  • Stork, G., et al. The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.[2] (Fundamental mechanism for C- vs O-alkylation).

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 6942 (Analogous Cyclohexanone derivatives). AIST. [Link]

  • LaPlante, S. R., et al. (2013).[3] N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations.[3][4] Bioorganic & Medicinal Chemistry Letters.[3] [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(2-Oxocyclohexyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 2-(2-Oxocyclohexyl)acetonitrile (CAS: 42185-27-3) Hazard Class: Acute Toxicant (Dermal/Oral/Inhalation) Critical Warning: This compound possesses a dual-hazard functionality: a nitrile (potential metabolic cyanide donor) and a ketone (solvent properties that degrade standard rubber PPE).[1]

Do not treat this as a standard organic intermediate. The primary risk is transdermal absorption leading to systemic toxicity.[1] Standard laboratory nitrile gloves provide insufficient protection against ketone-functionalized organics for periods longer than incidental splash contact.[1]

Risk Assessment & PPE Matrix

The following selection logic is based on the chemical structure's ability to permeate standard glove materials.

The "Ketone-Nitrile" Permeation Paradox
  • Nitrile Rubber Gloves: Degraded rapidly by ketones (swelling/loss of integrity).[1]

  • Latex Gloves: Permeated rapidly by organic nitriles.[1]

  • Solution: You must use Laminate (EVOH) or Butyl Rubber for primary barriers during neat handling.[1]

PPE Selection Table
ComponentRecommendationTechnical Rationale
Hand Protection (Handling) Silver Shield® / 4H® (Laminate) Impervious to ketones and small organic nitriles.[1] Essential for weighing or transfer.[1]
Hand Protection (Dexterity) Outer Nitrile (Disposable) Used over the laminate glove to provide grip and protect the inner glove from tears.
Respiratory Fume Hood (Primary) Volatile organic.[1] If hood is unavailable (rare), use Full-Face Respirator with ABEK1 cartridges.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient due to the risk of liquid splash and vapor irritation (H319).[1]
Body Protection Tyvek® Lab Coat / Apron Standard cotton coats absorb toxic liquids.[1] Use a chemically resistant apron for transfers >10mL.[1]

PPE Decision Logic (Visualization)

The following diagram illustrates the decision hierarchy for selecting hand protection based on the operation type.

PPE_Decision_Tree Start Operation Type Splash Incidental Contact (Analytical/ sealed vials) Start->Splash Handling Direct Handling (Weighing/Synthesis/Transfer) Start->Handling Glove_Splash Double Nitrile (5 mil min) Change immediately on contact Splash->Glove_Splash Glove_Handling Laminate Liner (Silver Shield) + Outer Nitrile Glove Handling->Glove_Handling Rationale_1 Risk: Ketone degradation Time to breakthrough: < 2 mins Glove_Splash->Rationale_1 Rationale_2 Risk: Systemic Toxicity Barrier: > 4 hours protection Glove_Handling->Rationale_2

Figure 1: Glove selection hierarchy based on exposure potential. Note the requirement for laminate liners during direct handling.

Operational Protocol: Safe Handling Workflow

This protocol is designed to isolate the user from the "Line of Fire" (direct exposure path).

Phase 1: Preparation
  • Engineering Check: Verify Fume Hood flow is >100 fpm (0.5 m/s).

  • Spill Tray: Place all balances and reaction vessels inside a secondary containment tray (polypropylene).

  • Deactivation Agent: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) .[1] This oxidizes residual nitriles/cyanides on tools.[1]

Phase 2: The "Double-Glove" Donning Procedure
  • Inspect Silver Shield/Laminate gloves for cracks.[1]

  • Don Laminate gloves (Inner).[1]

  • Don standard Nitrile gloves (Outer).[1] Reason: Laminate gloves are slippery; nitrile provides grip.

  • Tape the cuff of the laminate glove to your lab coat sleeve to bridge the wrist gap.[1]

Phase 3: Handling & Transfer
  • Weighing: Open the container only inside the hood.

  • Syringe Transfer: If the substance is liquid (or oil), use a Luer-lock syringe.[1] Avoid pouring, which increases vapor surface area.[1]

  • Tool Cleaning: Immediately immerse spatulas/needles in the Bleach solution after use.[1] Do not leave them on the bench.

Phase 4: Doffing (Critical Step)
  • Remove Outer Nitrile gloves first and discard into solid hazardous waste.[1]

  • Wash Inner Laminate gloves with soap and water while still on hands.[1]

  • Remove Laminate gloves and store (if reusable) or discard.[1]

  • Wash hands with soap and water for 2 minutes.[1]

Emergency Response & Disposal

Exposure Response Workflow

Emergency_Response Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Action_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Action_Skin Action_Eye 1. Flush Eyewash (15 min) 2. Hold eyelids open Eye->Action_Eye Medical Seek Medical Attention (Inform: Nitrile/Ketone Exposure) Action_Skin->Medical Action_Eye->Medical

Figure 2: Immediate actions following dermal or ocular exposure.[1][2][3] Speed is critical to prevent transdermal absorption.

Spill Cleanup
  • Evacuate the immediate area if the spill is outside the hood (>10 mL).[1]

  • Don PPE: Full laminate gloves and respiratory protection.[1]

  • Absorb: Use Vermiculite or Sand .[1] Do not use paper towels (combustible and rapid evaporation surface).[1]

  • Deactivate: Treat the spill area with 10% Bleach solution to oxidize the nitrile functionality.[1]

  • Collect: Scoop into a sealable container labeled "Toxic Organic Waste."

Disposal Streams
  • Solid Waste: Contaminated gloves/wipes

    
    Incineration stream .[1]
    
  • Liquid Waste: Segregated Organic Solvents (Halogen-free).[1] Note: Do not mix with strong acids (risk of HCN generation).

References

  • Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 2-(2-Oxocyclohexyl)acetonitrile. Retrieved from

  • Ansell. (2022).[1] Chemical Permeation & Degradation Guide. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (n.d.).[1] NIOSH Pocket Guide to Chemical Hazards: Nitriles. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Oxocyclohexyl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-Oxocyclohexyl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.